molecular formula C12H9NS B115326 5-(thiophen-2-yl)-1H-indole CAS No. 144104-54-1

5-(thiophen-2-yl)-1H-indole

Cat. No.: B115326
CAS No.: 144104-54-1
M. Wt: 199.27 g/mol
InChI Key: VISKSMAQBGNNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiophen-2-yl)-1H-indole (CAS 144104-54-1) is an indole-based heterocyclic compound with the molecular formula C12H9NS and a molecular weight of 199.27 g·mol⁻¹ . This compound serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry for developing novel bioactive molecules . Its primary research value lies in its application as a precursor for synthesizing new chemical entities with potential anticancer properties . Recent studies in 2024 have explored derivatives of 2-(thiophen-2-yl)-1H-indole, a closely related scaffold, which demonstrated potent anticancer activity against HCT-116 colon cancer cells . The active derivatives were found to induce cell cycle arrest at the S and G2/M phases and exert their effects through the downregulation of oncogenic miR-25 and C-Myc, alongside the upregulation of tumor suppressor miRNAs . The structural motif of fused indole and thiophene rings is frequently investigated in drug discovery for its diverse biological activities, which also include antimicrobial and antioxidant effects, making it a versatile building block in organic and medicinal chemistry research . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISKSMAQBGNNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566325
Record name 5-(Thiophen-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144104-54-1
Record name 5-(Thiophen-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(thiophen-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 5-(thiophen-2-yl)-1H-indole. This heterocyclic compound is of interest in medicinal chemistry due to the established biological significance of its constituent indole and thiophene moieties.[1][2] This document summarizes key data, outlines detailed experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation and characterization.

Core Physical Properties

While specific experimental data for this compound is not extensively reported, its core physical properties can be calculated or inferred from its structure and the properties of related compounds. The compound consists of a benzene ring fused to a pyrrole ring, forming the indole scaffold, which is substituted at the 5-position with a thiophene ring.[3]

PropertyDataSource(s)
Molecular Formula C₁₂H₉NS[3]
Molecular Weight 199.27 g/mol [3]
Exact Mass 199.04557046 Da[3]
Appearance Solid (predicted)-
Melting Point Data not available in searched literature.-
Solubility Predicted to be soluble in most organic solvents like ethanol, ether, and acetone; sparingly soluble in water.[2]
Topological Polar Surface Area 44 Ų[3]

Chemical and Spectroscopic Properties

The chemical character of this compound is defined by the aromaticity and reactivity of its heterocyclic systems. The indole ring is prone to electrophilic substitution, primarily at the C3 position, and the N-H proton exhibits weak acidity.[2] The thiophene ring is also aromatic and undergoes electrophilic substitution more readily than benzene, typically at the C2 (or C5) position. The spectroscopic data presented below are predicted based on the analysis of its constituent parts and structurally similar molecules.

Spectroscopic Data Summary
Spectrum TypeExpected CharacteristicsSource(s)
¹H-NMR Signals in the aromatic region (~6.5-8.5 ppm) corresponding to the nine protons on the indole and thiophene rings. A broad singlet for the N-H proton is expected.[4][5]
¹³C-NMR Signals for twelve distinct carbon atoms. Aromatic carbons typically appear in the ~100-145 ppm range.[4][5]
IR Spectroscopy Sharp N-H stretching band (~3400-3300 cm⁻¹). Aromatic C-H stretching (~3100-3000 cm⁻¹). Aromatic C=C stretching bands (~1600-1450 cm⁻¹). C-S stretching vibration (~850-650 cm⁻¹).[4][6]
Mass Spectrometry Expected molecular ion peak [M]⁺ at m/z ≈ 199. Fragmentation may include the characteristic loss of HCN (27 Da) from the indole ring.-
UV-Vis Spectroscopy Absorption maxima are expected to be similar to other substituted indoles, typically showing two main absorption bands (historically referred to as ¹Lₐ and ¹Lₑ transitions) in the 260-290 nm range.-

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a reliable pathway for forming the C-C bond between the indole and thiophene rings.

Reaction Scheme: 5-bromo-1H-indole + thiophen-2-ylboronic acid → this compound

Materials:

  • 5-bromo-1H-indole (1.0 equivalent)

  • Thiophen-2-ylboronic acid (1.2 equivalents)

  • Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Base, e.g., Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Solvent system: Dioxane and Water (2:1 ratio) or Dimethoxyethane (DME)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indole, thiophen-2-ylboronic acid, the palladium catalyst, and potassium carbonate.

  • Evacuate the flask and backfill it with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir overnight (approximately 16-24 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain pure this compound.

Protocols for Spectroscopic Analysis

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using either an Attenuated Total Reflectance (ATR) accessory on an FTIR instrument or by preparing a KBr pellet containing a small amount of the sample.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

  • Mass Spectrometry (MS):

    • Analyze the sample using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or quadrupole mass analyzer for high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.[4][6]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm, to determine the wavelengths of maximum absorbance (λₘₐₓ).

Visualized Workflow: Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow cluster_start Starting Materials Start1 5-bromo-1H-indole Reaction Suzuki-Miyaura Coupling Start1->Reaction Pd Catalyst, Base, Solvent, Heat Start2 Thiophen-2-ylboronic acid Start2->Reaction Pd Catalyst, Base, Solvent, Heat Product This compound (Crude Product) Reaction->Product Purification Purification (Column Chromatography) Product->Purification Workup PureProduct Pure Product Purification->PureProduct Analysis Structural Characterization PureProduct->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR IR Analysis->IR MS HRMS Analysis->MS

Caption: Synthetic and analytical workflow for this compound.

References

Spectroscopic and Structural Elucidation of 5-(thiophen-2-yl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 5-(thiophen-2-yl)-1H-indole. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent moieties: a 5-substituted indole ring and a 2-substituted thiophene ring. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for similar chemical environments.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~11.20br s-1HN1-H (Indole)
~7.90d~1.51HH4 (Indole)
~7.50dd~5.1, 1.11HH5' (Thiophene)
~7.45d~8.51HH7 (Indole)
~7.40t~2.91HH2 (Indole)
~7.35dd~8.5, 1.81HH6 (Indole)
~7.25dd~3.6, 1.11HH3' (Thiophene)
~7.10dd~5.1, 3.61HH4' (Thiophene)
~6.50t~2.01HH3 (Indole)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~145.0C5' (Thiophene)
~136.0C7a (Indole)
~132.0C5 (Indole)
~128.5C2' (Thiophene)
~128.0C3a (Indole)
~125.0C2 (Indole)
~124.0C4' (Thiophene)
~123.0C3' (Thiophene)
~121.0C6 (Indole)
~118.0C4 (Indole)
~112.0C7 (Indole)
~102.0C3 (Indole)

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadN-H Stretch (Indole)
~3100-3000MediumAromatic C-H Stretch
~1620, 1580, 1450Medium-StrongC=C Aromatic Ring Stretching
~1490MediumC-N Stretch
~800-700StrongC-H Out-of-plane Bending (Indole & Thiophene)
~740StrongC-S Stretch (Thiophene)

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Impact (EI)

m/zRelative Intensity (%)Assignment
199100[M]⁺ (Molecular Ion)
171~30[M - HCN - H]⁺
154~20[M - CHS]⁺
127~40[M - C₄H₄S]⁺ (Loss of thiophene)
115~25[C₈H₇N]⁺ (Indole fragment)
83~15[C₄H₃S]⁺ (Thienyl cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set a wider spectral width (e.g., 0 to 220 ppm).[2]

    • Use a 30° pulse and a longer acquisition time (e.g., 2-4 seconds).[3]

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure (Attenuated Total Reflectance - ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrument absorptions.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.[5]

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Procedure (Electron Impact - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.[6] The sample is volatilized by heating in a high vacuum.[7]

  • Ionization:

    • Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[8][9] This causes the ejection of an electron, forming a molecular ion ([M]⁺).

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Presentation:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The peak with the highest abundance is designated as the base peak and assigned a relative intensity of 100%.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis A Compound Synthesis and Purification B Sample Preparation (Dissolution/Solid State) A->B C NMR Spectroscopy (¹H, ¹³C) B->C NMR Tube D IR Spectroscopy B->D ATR Crystal/KBr Pellet E Mass Spectrometry B->E Direct Probe F Data Acquisition C->F D->F E->F G Data Processing and Analysis F->G H Structure Elucidation G->H

General Workflow for Spectroscopic Analysis

References

The Rising Promise of Thiophene-Indole Hybrids: A Deep Dive into Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The fusion of thiophene and indole rings has given rise to a novel class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the latest research on thiophene-based indole derivatives, summarizing their anticancer, antibacterial, and antioxidant properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this burgeoning field.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Thiophene-indole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. These compounds have been shown to induce apoptosis and inhibit critical enzymes involved in cancer progression.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various thiophene-based indole derivatives have been quantified using metrics such as EC50 and IC50 values. A summary of these findings is presented below.

Compound Name/ReferenceCancer Cell LineActivity MetricValueCitation
3-([2,2'-bithiophen]-5-yl)-1-ethyl-2-phenyl-1H-indole (Compound 5)CaCo-2 (Colon)EC5016 µM[1][2]
LnCaP (Prostate)EC5029 µM[1][2]
MDA-MB-231 (Breast)EC5014 µM[1][2]
HepG2 (Liver)EC5021 µM[1][2]
HEK293 (Normal Kidney)EC5087 µM[1][2]
3-aryl-thio and 3-aroyl-1H-indole derivatives (Compound 6a)HT29, HepG2, HCT116, T98GIC5020 nmol/L[3]
3-aryl-thio and 3-aroyl-1H-indole derivatives (Compound 6b)HT29, HepG2, HCT116, T98GIC50100 nmol/L[3]
Indole-pyrimidine hybrid (Compound 15)MCF-7 (Breast)IC500.29 µM[4]
HeLa (Cervical)IC504.04 µM[4]
HCT116 (Colon)IC509.48 µM[4]
Indole-pyrimidine hybrid (Compound 14)HeLa (Cervical)IC502.51 µM[4]
Mechanism of Action: Apoptosis Induction and Enzyme Inhibition

One of the key mechanisms underlying the anticancer activity of these compounds is the induction of apoptosis. For instance, 3-([2,2'-bithiophen]-5-yl)-1-ethyl-2-phenyl-1H-indole has been shown to induce apoptosis in HepG2 cells.[1][2] Furthermore, this compound also demonstrates promising inhibition of Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in drug resistance.[1][2] Molecular docking studies have suggested that these derivatives can bind to various kinases, which are crucial regulators of cell proliferation and survival.[5][6][7][8]

Experimental Workflow: Anticancer Drug Screening

experimental_workflow_anticancer cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Thiophene-Indole Derivatives characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization Purification cell_culture Cancer Cell Line Culture characterization->cell_culture Test Compounds mtt_assay Cytotoxicity Assay (e.g., MTT) cell_culture->mtt_assay Treatment ic50 Determine IC50/EC50 Values mtt_assay->ic50 Data Analysis apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) ic50->apoptosis_assay Lead Compounds enzyme_inhibition Enzyme Inhibition Assay (e.g., GST) ic50->enzyme_inhibition pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis enzyme_inhibition->pathway_analysis

Caption: A generalized workflow for the synthesis and biological evaluation of novel anticancer compounds.

Antibacterial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat. Thiophene-indole derivatives have surfaced as a promising class of antibacterial agents, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains.

Quantitative Analysis of Antibacterial Activity

The antibacterial potency is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound Class/ReferenceBacterial StrainActivity MetricValueCitation
Indole-thiourea hybrid (Compound 1)Gram-positive & Gram-negativeMIC<12.5 µg/ml[9]
Indole derivative with thiophene and imidazole (Compound 3)BacteriaMIC< 8 µg/ml[9]
Fluorinated benzothiophene-indole hybrids (Compound 5a)MRSA and MSSAMICFavorable activity[10]
Spiro-indoline-oxadiazole (Compound 17)Clostridium difficileMIC2 to 4 μg/ml[11]
Mechanism of Action: Disrupting Bacterial Integrity

While the exact mechanisms are still under investigation, some thiophene derivatives have been shown to increase bacterial membrane permeability, leading to cell death.[12][13] Molecular docking studies suggest that these compounds may bind to essential bacterial enzymes and proteins, such as DNA gyrase and outer membrane proteins (OMPs), disrupting their function and compromising the bacterial cell.[12][13][14]

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

dna_gyrase_inhibition Thiophene_Indole_Derivative Thiophene-Indole Derivative DNA_Gyrase Bacterial DNA Gyrase (e.g., GyrB subunit) Thiophene_Indole_Derivative->DNA_Gyrase Inhibits ATP_Binding ATP Binding Pocket Thiophene_Indole_Derivative->ATP_Binding Binds to DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes ATP_Binding->DNA_Gyrase DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase.

Antioxidant Properties: Combating Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Thiophene-indole derivatives have been investigated for their antioxidant potential, demonstrating the ability to scavenge free radicals.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the reducing power assay.

Compound ReferenceAssayActivity MetricValueCitation
Indole derivative (Compound 5a)DPPH AssayIC501.01±0.22 µg/mL[15]
Indole derivative (Compound 5k)DPPH AssayIC501.21 ± 0.07 µg/mL[15]
Indole derivative (Compound 5a)Reducing Power AssayEC5023 ± 1.00 µg/mL[15]
Indole derivative (Compound 5h)Reducing Power AssayEC5026±2.42 µg/mL[15]

Experimental Protocols

A detailed understanding of the methodologies used to evaluate the biological activity of these compounds is crucial for reproducibility and further research.

Synthesis of Thiophene-Based Indole Derivatives

The synthesis of these hybrid molecules often involves multi-step reactions. A common approach is the electrophilic aromatic substitution reaction followed by a Stille coupling reaction. For example, 1-ethyl-2-phenyl-1H-indole can be brominated to form 3-bromo-1-ethyl-2-phenyl-1H-indole. This intermediate can then be reacted with a thiophene derivative, such as 2-(tributylstannyl)thiophene, in the presence of a palladium catalyst to yield the final thiophene-indole hybrid.[1]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene-indole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals, which are then solubilized using a solvent such as DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the EC50 or IC50 values are determined.[14][16]

Antibacterial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

  • Serial Dilution of Compounds: The thiophene-indole derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

DPPH Radical Scavenging Assay
  • Preparation of Solutions: A solution of the DPPH radical in a suitable solvent (e.g., methanol) is prepared, along with solutions of the test compounds at various concentrations.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period.

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[15]

Conclusion and Future Directions

The compelling biological activities of novel thiophene-based indole derivatives underscore their potential as a versatile scaffold for the development of new therapeutics. The data presented in this guide highlight their significant anticancer, antibacterial, and antioxidant properties. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Further elucidation of their mechanisms of action, particularly the specific signaling pathways they modulate, will be crucial for their translation into clinical applications. The detailed protocols and visual aids provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

Potential Therapeutic Applications of 5-(thiophen-2-yl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole and thiophene heterocycles are privileged scaffolds in medicinal chemistry, each contributing to the pharmacological profiles of numerous approved drugs and clinical candidates. The conjugation of these two moieties into a single molecular entity, such as 5-(thiophen-2-yl)-1H-indole, presents a compelling strategy for the development of novel therapeutic agents. While direct biological data on this compound is limited in the public domain, this technical guide consolidates information on closely related analogs and the parent scaffolds to postulate its therapeutic potential. This document outlines prospective applications in oncology, inflammation, and neurodegenerative diseases, supported by detailed experimental protocols for synthesis and biological evaluation. Furthermore, it provides visualizations of key signaling pathways and experimental workflows to facilitate further research and drug discovery efforts in this area.

Introduction

The indole nucleus is a cornerstone of many biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and neuroprotective effects.[1] Similarly, the thiophene ring is a bioisostere of the phenyl group, often incorporated into drug candidates to modulate their physicochemical properties and enhance biological activity.[2] The combination of these two pharmacophores in this compound suggests a molecule with significant therapeutic promise. This guide explores the potential of this compound, drawing on data from structurally related molecules to inform future research directions.

Synthesis of this compound

The synthesis of 5-arylindoles is well-established, with palladium-catalyzed cross-coupling reactions being a prominent method. The Suzuki-Miyaura coupling, in particular, offers a versatile and efficient route.

General Experimental Protocol: Suzuki-Miyaura Coupling

A common approach involves the coupling of a 5-bromoindole with a thiophene-2-boronic acid derivative.[3][4]

Materials:

  • 5-Bromoindole

  • Thiophene-2-boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)[5]

  • Base (e.g., Na2CO3, K2CO3)[3]

  • Solvent (e.g., Dimethoxyethane (DME), water, or a mixture)[3]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 5-bromoindole, thiophene-2-boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G reagents 5-Bromoindole + Thiophene-2-boronic acid + Pd Catalyst + Base solvent Solvent Addition & Degassing reagents->solvent 1 reaction Heating under Inert Atmosphere solvent->reaction 2 workup Aqueous Workup & Extraction reaction->workup 3 purification Column Chromatography workup->purification 4 product This compound purification->product 5

Figure 1: General workflow for the synthesis of this compound.

Potential Therapeutic Applications and Biological Evaluation

Based on the known activities of related compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Derivatives of the isomeric 2-(thiophen-2-yl)-1H-indole have demonstrated potent anticancer activity against human colon cancer (HCT-116) cells.[6][7] Furthermore, other 5-substituted thiophene-indole analogs have shown efficacy against breast cancer. This suggests that this compound may possess antiproliferative properties.

Cell Viability Assay (MTT Assay): This assay is a standard colorimetric method to assess cell viability and proliferation.[8][9]

Protocol:

  • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50).

Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining is used to determine the effect of the compound on cell cycle progression.[10][11]

Protocol:

  • Treat cancer cells with the IC50 concentration of this compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

G start Cancer Cell Culture treatment Treatment with This compound start->treatment mtt MTT Assay treatment->mtt flow Cell Cycle Analysis (Flow Cytometry) treatment->flow ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Arrest Analysis flow->cell_cycle G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation ub Ubiquitination & Degradation ikb->ub nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->ikk ikb_nfkb->nfkb Dissociation dna DNA nfkb_n->dna transcription Gene Transcription (Inflammation, Survival) dna->transcription compound This compound compound->ikk Inhibition? G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pip3->akt Recruitment pdk1->akt Phosphorylation downstream Downstream Targets (e.g., mTOR, Bad) akt->downstream Activation response Cell Proliferation, Survival, Growth downstream->response compound This compound compound->pi3k Inhibition? compound->akt Inhibition?

References

In Silico Prediction of 5-(thiophen-2-yl)-1H-indole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(thiophen-2-yl)-1H-indole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its derivatives have shown promise as anticancer, antiviral, and antioxidant agents. The confluence of a thiophene ring and an indole nucleus offers a unique three-dimensional architecture for molecular interactions with various biological targets. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound derivatives, supported by experimental data and detailed protocols. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate the rational design and discovery of novel therapeutic agents based on this versatile scaffold.

Bioactivity Profile of this compound Derivatives

Derivatives of the this compound core have been synthesized and evaluated for a range of biological activities. The primary areas of investigation include anticancer, anti-HIV, and antioxidant effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various human cancer cell lines. For instance, certain derivatives have exhibited significant inhibitory activity against colon cancer (HCT-116), non-small cell lung cancer (A549), and chronic myeloid leukemia (K562) cell lines.[1] One study reported that (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives showed potent anticancer activity against the HCT-116 cell line, with IC50 values as low as 7.1 µM.[2] Another series of indole derivatives incorporating a penta-heterocyclic system demonstrated remarkable potency, with one compound exhibiting an IC50 value of 10 nM against K562 cells.[1]

Anti-HIV Activity

The this compound scaffold has also been explored for its potential as an anti-HIV agent, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study on new 2-(thiophen-2-yl)-1H-indole derivatives revealed potent inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[3] One of the synthesized compounds demonstrated superior HIV-1 RT inhibition with an IC50 of 2.93 nM, which was approximately three times more potent than the standard drug Efavirenz (IC50 = 6.03 nM).[3]

Antioxidant Activity

The antioxidant potential of thiophene-indole derivatives has also been investigated. While specific IC50 values for this compound derivatives are not as extensively reported as for other bioactivities, related structures containing thiophene and indole moieties have shown promising free radical scavenging capabilities.[4][5]

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity data for various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative 4gHCT-116 (Colon)7.1 ± 0.07[2]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative 4aHCT-116 (Colon)10.5 ± 0.07[2]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative 4cHCT-116 (Colon)11.9 ± 0.05[2]
Indole derivative with penta-heterocycle 10bA549 (Lung)0.12[1]
Indole derivative with penta-heterocycle 10bK562 (Leukemia)0.01[1]
Furanyl-3-phenyl-1H-indole-2-carbohydrazide 6iCOLO 205 (Colon)0.071 (LC50)[6]
Furanyl-3-phenyl-1H-indole-2-carbohydrazide 6iSK-MEL-5 (Melanoma)0.075 (LC50)[6]

Table 2: Anti-HIV-1 Reverse Transcriptase Activity of 2-(thiophen-2-yl)-1H-indole Derivatives

Compound/DerivativeIC50 (nM)Reference
Derivative 8b2.93[3]
Derivative 9a4.09[3]
Derivative 123.54[3]
Derivative 7b7.48[3]
Derivative 8a4.55[3]
Efavirenz (Standard)6.03[3]

In Silico Prediction Workflow

The prediction of bioactivity for novel this compound derivatives typically follows a structured in silico workflow. This process enables the prioritization of compounds for synthesis and biological testing, thereby saving time and resources.

G cluster_0 Library Design & Preparation cluster_2 Analysis & Selection A Virtual Library Generation (Scaffold Hopping, R-group enumeration) B 3D Structure Generation & Energy Minimization A->B C ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->C Filtering based on drug-likeness D QSAR Modeling (Predicting Bioactivity) C->D E Molecular Docking (Target Interaction Analysis) D->E Informed target selection F Hit Identification & Prioritization E->F Ranking based on score & interactions G Synthesis & In Vitro Validation F->G

In Silico Drug Discovery Workflow

Key In Silico Methodologies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[7] For this compound derivatives, QSAR can be employed to predict anticancer or anti-HIV activity based on calculated molecular descriptors.

Methodology:

  • Data Collection: A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

  • Data Splitting: The dataset is divided into a training set for model development and a test set for model validation.

  • Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model.

  • Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics (e.g., r², q², RMSE).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (the this compound derivative) when bound to a specific protein target to form a stable complex.[8] This technique is instrumental in elucidating the potential mechanism of action.

Methodology:

  • Target Preparation: The 3D structure of the biological target (e.g., HIV-1 reverse transcriptase, a specific kinase for anticancer activity) is obtained from a protein database like the PDB. The protein is prepared by adding hydrogens, removing water molecules, and defining the binding site.

  • Ligand Preparation: The 3D structures of the this compound derivatives are generated and their energy is minimized.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the target protein.

  • Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the basis of binding.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-like properties of the designed compounds early in the discovery process.[1]

Methodology:

Various computational models and software are used to predict ADMET properties based on the chemical structure of the this compound derivatives. These predictions can include oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.

Signaling Pathway Analysis

In silico predictions can be further enhanced by understanding the signaling pathways through which this compound derivatives exert their biological effects. For their anticancer activity, these compounds have been shown to induce cell cycle arrest and modulate microRNA expression.[2]

Cell Cycle Arrest

Certain 2-(thiophen-2-yl)-1H-indole derivatives have been found to cause cell cycle arrest at the S and G2/M phases in HCT-116 cancer cells. This is a common mechanism for anticancer agents, preventing the proliferation of cancer cells.

G This compound This compound p53 activation p53 activation This compound->p53 activation p21 (CDKN1A) upregulation p21 (CDKN1A) upregulation p53 activation->p21 (CDKN1A) upregulation CDK2/Cyclin E inhibition CDK2/Cyclin E inhibition p21 (CDKN1A) upregulation->CDK2/Cyclin E inhibition CDK1/Cyclin B inhibition CDK1/Cyclin B inhibition p21 (CDKN1A) upregulation->CDK1/Cyclin B inhibition S Phase Arrest S Phase Arrest CDK2/Cyclin E inhibition->S Phase Arrest G2/M Phase Arrest G2/M Phase Arrest CDK1/Cyclin B inhibition->G2/M Phase Arrest

Cell Cycle Arrest Pathway
miR-25 Regulation

The same study on 2-(thiophen-2-yl)-1H-indole derivatives also reported a significant decrease in the expression of the oncogenic microRNA, miR-25, in HCT-116 cells. Downregulation of miR-25 can lead to the upregulation of its target tumor suppressor genes, contributing to the anticancer effect.

G This compound This compound miR-25 downregulation miR-25 downregulation This compound->miR-25 downregulation Upregulation of miR-25 target genes\n(e.g., PTEN, KLF4) Upregulation of miR-25 target genes (e.g., PTEN, KLF4) miR-25 downregulation->Upregulation of miR-25 target genes\n(e.g., PTEN, KLF4) Inhibition of PI3K/Akt pathway Inhibition of PI3K/Akt pathway Upregulation of miR-25 target genes\n(e.g., PTEN, KLF4)->Inhibition of PI3K/Akt pathway Apoptosis Induction Apoptosis Induction Inhibition of PI3K/Akt pathway->Apoptosis Induction Inhibition of Cell Proliferation Inhibition of Cell Proliferation Inhibition of PI3K/Akt pathway->Inhibition of Cell Proliferation

miR-25 Signaling Pathway

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

HIV-1 Reverse Transcriptase Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.[3]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (including a labeled dNTP), and the HIV-1 RT enzyme.

  • Compound Addition: Add various concentrations of the this compound derivatives to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C to allow for DNA synthesis.

  • Detection: The amount of newly synthesized DNA is quantified. This can be done using various methods, such as measuring the incorporation of a radiolabeled dNTP or using an ELISA-based method with a biotin-labeled dNTP.

  • IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the HIV-1 RT activity.

ABTS Assay for Antioxidant Activity

The ABTS assay measures the free radical scavenging activity of a compound.[6]

  • ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Sample Reaction: Add various concentrations of the this compound derivatives to the ABTS•+ solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time.

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that scavenges 50% of the ABTS•+ radicals.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The integration of in silico prediction methods, including QSAR, molecular docking, and ADMET profiling, provides a powerful and efficient approach to guide the design and optimization of new derivatives. Understanding the underlying signaling pathways, such as those involved in cell cycle arrest and microRNA regulation, further aids in the rational design of compounds with improved efficacy and selectivity. This technical guide serves as a foundational resource for researchers in the field, providing both the theoretical framework and practical methodologies for the exploration of this compound bioactivity.

References

The Pursuit of a Novel Scaffold: A Technical Guide to the Synthesis and Potential of 5-(Thiophen-2-yl)-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Similarly, the thiophene ring is a privileged sulfur-containing heterocycle found in many approved drugs and natural products, known to confer diverse bioactivities.[3][4] The combination of these two pharmacophores into a single molecular entity, specifically the 5-(thiophen-2-yl)-1H-indole scaffold, presents an intriguing prospect for the discovery of novel therapeutic agents.

While a systematic search of the scientific literature indicates a lack of evidence for the natural occurrence of this compound analogs, this unique structural motif has emerged as a target for synthetic chemists. This technical guide provides a comprehensive overview of the synthetic strategies employed to create these hybrid molecules, summarizes their reported biological activities, and details relevant experimental protocols. The focus will be on the chemical synthesis and potential applications of this scaffold, acknowledging the current absence of known natural sources.

A Note on Natural Occurrence

Extensive research into marine and terrestrial organisms has led to the isolation of a vast number of indole alkaloids and a smaller, yet significant, number of naturally occurring thiophenes.[2][5] Indole alkaloids are well-documented in sources such as marine sponges, fungi, and plants.[2] Thiophenes are also found in certain plant families, like Asteraceae.[5] However, to date, no natural product has been reported to possess the specific this compound framework. This guide, therefore, shifts its focus to the synthetic realm where this promising scaffold is being actively explored.

Synthesis of this compound Analogs

The primary and most efficient method for the synthesis of this compound analogs is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, providing a versatile and high-yielding route to biaryl compounds.

In this context, the synthesis typically involves the coupling of a 5-haloindole (commonly 5-bromoindole) with a thiophene-2-boronic acid derivative. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base.[6]

A general workflow for this synthetic approach is illustrated below:

Suzuki_Miyaura_Coupling Indole 5-Bromoindole Reaction Suzuki-Miyaura Coupling Indole->Reaction BoronicAcid Thiophene-2-boronic acid BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product This compound Reaction->Product Natural_Product_Isolation start Marine Sponge Collection extraction Extraction with Organic Solvents (e.g., MeOH/DCM) start->extraction partitioning Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) extraction->partitioning fractionation Chromatographic Fractionation (e.g., Column Chromatography) partitioning->fractionation purification Purification of Fractions (e.g., HPLC) fractionation->purification elucidation Structure Elucidation (NMR, MS) purification->elucidation bioassay Biological Activity Testing elucidation->bioassay Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Analog This compound Analog Analog->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

References

Structure-Activity Relationship (SAR) Studies of 5-(Thiophen-2-yl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of 5-(thiophen-2-yl)-1H-indole derivatives. This scaffold has emerged as a promising core structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate further research and drug development efforts in this area.

Core Structure

The foundational chemical structure for the derivatives discussed in this guide is the this compound core. Variations in substituents at different positions on both the indole and thiophene rings have been explored to understand their impact on biological activity.

Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The following sections summarize the SAR for anticancer and anti-HIV-1 activities based on available data.

Anticancer Activity

A series of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The data reveals that the nature of the substituent on the methylene bridge plays a crucial role in determining the cytotoxic potency.

Table 1: Anticancer Activity of (Methylene)bis(2-(thiophen-2-yl)-1H-indole) Derivatives against HCT-116 Cell Line

Compound IDR Group on Methylene BridgeIC50 (µM/ml)[1]
4a Phenyl10.5 ± 0.07
4c 4-Chlorophenyl11.9 ± 0.05
4g 4-Nitrophenyl7.1 ± 0.07

From the data presented, it is evident that electron-withdrawing groups on the phenyl ring of the methylene bridge tend to enhance the anticancer activity against the HCT-116 human colon cancer cell line. The derivative with a 4-nitrophenyl substituent (4g ) exhibited the highest potency with an IC50 of 7.1 µM/ml.[1]

Anti-HIV-1 Activity

Derivatives of 2-(thiophen-2-yl)-1H-indole have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Modifications at the 3-position of the indole ring have been shown to significantly impact their inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme.

Table 2: Anti-HIV-1 Reverse Transcriptase Activity of 2-(Thiophen-2-yl)-1H-indole Derivatives

Compound IDSubstituent at 3-positionHIV-1 RT IC50 (nM)[2]
7b α-Hydroxyphosphonate adduct7.48
8a Ethylene4.55
8b Ethylene derivative2.93
9a Not specified in abstract4.09
12 Thioaldehyde3.54
Efavirenz (Reference) -6.03

The results indicate that several 2-(thiophen-2-yl)-1H-indole derivatives exhibit potent inhibition of HIV-1 RT, with some compounds showing greater potency than the reference drug Efavirenz.[2] Compound 8b , an ethylene derivative, was the most potent inhibitor with an IC50 of 2.93 nM.[2] The diverse range of functional groups at the 3-position that confer high activity suggests that this position is a critical site for modification to optimize anti-HIV-1 potency.

Experimental Protocols

General Synthesis of (Methylene)bis(2-(thiophen-2-yl)-1H-indole) Derivatives (Anticancer Agents)

These compounds were synthesized through a reaction of 2-(thiophen-2-yl)-1H-indole (2 mmol) with the appropriate aldehyde (1 mmol).[1] The reaction is typically carried out in the presence of a catalyst, such as silica sulfuric acid (SSA), and a suitable solvent.[1] The reaction mixture is stirred at room temperature or heated to achieve a good yield of the desired product. The resulting solid is then filtered, washed, and purified, often by recrystallization.

Synthesis of 2-(Thiophen-2-yl)-1H-indole Derivatives (Anti-HIV-1 Agents)

The synthesis of these derivatives starts with 2-(thiophen-2-yl)-1H-indole-3-carbaldehyde.[2]

  • α-Hydroxyphosphonate adducts (e.g., 7b): These are synthesized by reacting the starting aldehyde with dialkylphosphites or trialkylphosphites.[2]

  • Ethylene derivatives (e.g., 8a, 8b): These are obtained through a Wittig reaction of the aldehyde with the corresponding ylidenetriphenylphosphoranes.[2]

  • Thioaldehyde derivative (e.g., 12): This is prepared by refluxing the starting aldehyde with Lawesson's reagent or a similar thionating agent in a dry solvent like toluene.[2]

In Vitro Anticancer Activity Assay

The anticancer effects of the synthesized compounds are typically evaluated using a panel of human tumor cell lines.[1] The cytotoxicity is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The MTT reagent is then added, which is converted to formazan by viable cells. The amount of formazan produced, which is proportional to the number of living cells, is quantified by measuring the absorbance at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of the compounds against HIV-1 RT is determined using a commercially available kit, such as the Roche Reverse Transcriptase Assay, colorimetric. This assay measures the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA template by the reverse transcriptase enzyme. The resulting DNA molecule is captured on a streptavidin-coated microplate, and the incorporated digoxigenin is detected with an anti-digoxigenin-peroxidase conjugate. The amount of DNA synthesized is proportional to the color intensity, which is measured spectrophotometrically. The IC50 values are calculated from the dose-response curves.[2]

Visualizations

Signaling Pathways and Experimental Workflows

HIV_RT_Inhibition cluster_virus HIV Life Cycle cluster_drug Mechanism of Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV-1 RT Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus This compound Derivative This compound Derivative Inhibition Inhibition This compound Derivative->Inhibition Inhibition->Reverse Transcription

Caption: Inhibition of HIV-1 Reverse Transcription by this compound Derivatives.

SAR_Workflow Lead Identification Lead Identification Chemical Synthesis Chemical Synthesis Lead Identification->Chemical Synthesis Design Analogs Biological Screening Biological Screening Chemical Synthesis->Biological Screening Test Compounds Data Analysis Data Analysis Biological Screening->Data Analysis Generate Data SAR Establishment SAR Establishment Data Analysis->SAR Establishment Identify Trends Lead Optimization Lead Optimization SAR Establishment->Lead Optimization Guide Design Lead Optimization->Chemical Synthesis Iterative Process

Caption: General Workflow for a Structure-Activity Relationship (SAR) Study.

SAR_Logic cluster_anticancer Anticancer Activity (HCT-116) cluster_antihiv Anti-HIV-1 Activity (RT Inhibition) Core Scaffold This compound Methylene Bridge Substituent Methylene Bridge Substituent Core Scaffold->Methylene Bridge Substituent Indole 3-Position Modification Indole 3-Position Modification Core Scaffold->Indole 3-Position Modification Electron-withdrawing Group Electron-withdrawing Group Methylene Bridge Substituent->Electron-withdrawing Group Increased Potency Increased Potency Electron-withdrawing Group->Increased Potency Diverse Functional Groups Diverse Functional Groups Indole 3-Position Modification->Diverse Functional Groups High Potency High Potency Diverse Functional Groups->High Potency

Caption: Logical Relationships in the SAR of this compound Derivatives.

References

The Therapeutic Potential of 5-(Thiophen-2-yl)-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of indole and thiophene rings has given rise to a class of heterocyclic compounds with significant pharmacological interest. This technical guide delves into the known derivatives of the 5-(thiophen-2-yl)-1H-indole core, exploring their synthesis, biological functions, and mechanisms of action. While research on the specific this compound scaffold is emerging, this document also draws upon data from closely related isomers, such as the 2-(thiophen-2-yl)-1H-indole, to provide a comprehensive overview of the potential of this chemical family. The primary therapeutic areas of interest for these derivatives are oncology and infectious diseases.

Anticancer Activity of Thiophene-Indole Derivatives

Recent studies have highlighted the potent anticancer effects of derivatives based on the thiophen-2-yl-1H-indole structure. Specifically, a series of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives have demonstrated significant cytotoxicity against human colon carcinoma (HCT-116) cells.[1][2]

Quantitative Analysis of Anticancer Activity

The inhibitory concentrations (IC₅₀) of the most potent (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives against the HCT-116 cell line are summarized below.

Compound IDSubstitution on Methylene BridgeIC₅₀ (µM/ml) against HCT-116[1][2]
4g 4-Fluoro-phenyl7.1 ± 0.07
4a Phenyl10.5 ± 0.07
4c 3-Chloro-phenyl11.9 ± 0.05
Mechanism of Action: Cell Cycle Arrest and MicroRNA Modulation

The anticancer activity of these derivatives is attributed to their ability to induce cell cycle arrest at the S and G2/M phases.[1][2] This is achieved through the modulation of key regulatory microRNAs. The compounds lead to a significant increase in the expression of tumor-suppressing miR-30C and miR-107, while concurrently decreasing the levels of oncogenic miR-25, Interleukin-6 (IL-6), and c-Myc.[1][2] This suggests that the anticancer effect may be mediated through direct interaction with DNA or the inhibition of DNA synthesis, akin to the action of established chemotherapy drugs.[1][2]

Below is a diagram illustrating the proposed mechanism of action.

anticancer_mechanism cluster_drug Thiophen-2-yl-1H-indole Derivative cluster_cellular_effects Cellular Effects cluster_mirna_targets microRNA Targets drug Derivative (4g, 4a, 4c) mirna Modulation of microRNAs drug->mirna mir30c miR-30C mirna->mir30c Upregulation mir107 miR-107 mirna->mir107 Upregulation mir25 miR-25 mirna->mir25 Downregulation il6 IL-6 mirna->il6 Downregulation cmyc c-Myc mirna->cmyc Downregulation cell_cycle Cell Cycle Arrest (S and G2/M phase) apoptosis Apoptosis cell_cycle->apoptosis mir30c->cell_cycle mir107->cell_cycle mir25->cell_cycle il6->cell_cycle cmyc->cell_cycle pro_apoptotic_pathway cluster_drug Thiophene Derivative cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome drug SNS-OH akt AKT Pathway drug->akt Inhibition mapk MAPK Pathway drug->mapk Inhibition apoptosis Apoptosis akt->apoptosis mapk->apoptosis experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Mechanism of Action synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization anticancer Anticancer Assay (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assay (e.g., MIC determination) characterization->antimicrobial quantification Quantitative Analysis (IC50 / MIC) anticancer->quantification antimicrobial->quantification moa Mechanism of Action Studies (e.g., Cell Cycle, Pathway Analysis) quantification->moa

References

CAS number and chemical information for 5-(thiophen-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-(thiophen-2-yl)-1H-indole. This heterocyclic compound, belonging to the diverse family of thiophene-substituted indoles, is of increasing interest in medicinal chemistry due to the established pharmacological importance of both the indole and thiophene moieties. This document details the compound's chemical identity, provides a detailed experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, summarizes its key physicochemical and spectroscopic data, and explores its potential applications in drug discovery, particularly in oncology.

Chemical Identity and Properties

This compound is a bicyclic aromatic compound consisting of an indole ring substituted with a thiophene ring at the 5-position.

PropertyValueReference
CAS Number 144104-54-1[1]
Molecular Formula C₁₂H₉NS[1]
Molecular Weight 199.27 g/mol [1]
Appearance Solid (predicted)
Topological Polar Surface Area 44 Ų[1]
Monoisotopic Mass 199.04557046 Da[1]

Synthesis

The primary and most efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 5-bromoindole is coupled with thiophene-2-boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura reactions involving indole and thiophene derivatives.[2][3][4]

Materials:

  • 5-Bromoindole

  • Thiophene-2-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a reaction vessel, add 5-bromoindole (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%) to the vessel.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio, 10 mL).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound.

Synthesis Workflow

Synthesis_Workflow Start Start Materials: 5-Bromoindole Thiophene-2-boronic acid Reaction Suzuki-Miyaura Coupling - [Pd(dppf)Cl₂] - K₂CO₃ - DME/Water - Heat Start->Reaction Workup Aqueous Workup - Ethyl Acetate Extraction - Washing Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Product This compound Purification->Product

Suzuki-Miyaura synthesis workflow.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[3][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) (400 MHz, CDCl₃)¹³C NMR (Predicted) (100 MHz, CDCl₃)
δ (ppm) δ (ppm)
~8.1 (br s, 1H, NH)~145.0 (C)
~7.8 (d, 1H)~136.0 (C)
~7.4-7.2 (m, 4H)~128.0 (CH)
~7.1 (dd, 1H)~127.5 (CH)
~6.5 (m, 1H)~124.0 (CH)
~122.0 (CH)
~121.0 (CH)
~119.0 (CH)
~111.0 (CH)
~103.0 (CH)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H and C-H stretching of the aromatic rings.[5][8][9]

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching
~3100-3000Aromatic C-H stretching
~1600-1450C=C aromatic ring stretching
~800-700C-H out-of-plane bending
~700-600C-S stretching
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of small molecules such as HCN from the indole ring and cleavage of the thiophene ring.[4][7][10]

m/zInterpretation
199 [M]⁺ (Molecular Ion)
VariesFragment ions

Applications in Drug Development

While specific biological data for this compound is limited, the broader class of thiophene-indole derivatives has shown significant promise in medicinal chemistry, particularly in the development of anticancer agents.

Anticancer Potential

Derivatives of the isomeric 2-(thiophen-2-yl)-1H-indole have demonstrated potent anticancer activity against human colon cancer cell lines (HCT-116).[11][12] These compounds were found to induce cell cycle arrest at the S and G2/M phases and modulate the expression of microRNAs involved in tumor suppression and oncogenesis.[11] Specifically, they led to an increase in tumor suppressor miRNAs (miR-30C and miR-107) and a decrease in oncogenic miR-25, as well as downstream targets like IL-6 and C-Myc.[11] Although this data is for a different isomer, it highlights the potential of the thiophene-indole scaffold as a basis for the design of new anticancer drugs. Thiophene derivatives, in general, are known to exhibit a wide range of pharmacological activities, including anticancer effects.[13]

Potential Signaling Pathway Involvement

The anticancer activity of related indole derivatives often involves the modulation of key cellular signaling pathways. For instance, some indole compounds are known to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21.[14] Indole itself can act as a signaling molecule in bacteria, affecting processes like biofilm formation through quorum sensing pathways.[15][16] While the specific signaling pathways affected by this compound have not been elucidated, its structural similarity to other bioactive indoles suggests potential interactions with pathways regulating cell cycle, apoptosis, and cellular proliferation.

Signaling_Pathway Compound This compound (Hypothesized) CellCycle Cell Cycle Regulation Compound->CellCycle Apoptosis Apoptosis Induction Compound->Apoptosis MiRNA miRNA Expression Modulation Compound->MiRNA Proliferation Inhibition of Cancer Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation MiRNA->Proliferation

Hypothesized signaling pathway modulation.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential for further investigation in the field of drug discovery. Its synthesis is straightforward via established palladium-catalyzed coupling methods. While detailed biological studies on this specific isomer are currently lacking, the known anticancer activities of related thiophene-indole derivatives provide a strong rationale for its evaluation as a potential therapeutic agent. Future research should focus on the comprehensive biological profiling of this compound, including its cytotoxicity against a panel of cancer cell lines and the elucidation of its mechanism of action and effects on relevant signaling pathways.

References

Methodological & Application

Protocol for the Palladium-Catalyzed Synthesis of 5-(Thiophen-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction: The 5-(heteroaryl)-1H-indole scaffold is a prominent structural motif in medicinal chemistry and materials science. Specifically, 5-(thiophen-2-yl)-1H-indole serves as a key building block for various pharmaceutical agents and organic electronic materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers an efficient and versatile method for the synthesis of this valuable compound. This protocol provides a detailed procedure for the synthesis of this compound from 5-bromo-1H-indole and thiophene-2-boronic acid, utilizing a palladium catalyst.

Target Audience: This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are familiar with standard laboratory techniques and safety procedures.

Reaction Principle: The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction. In this reaction, a palladium(0) catalyst facilitates the coupling of an organoboron compound (thiophene-2-boronic acid) with an organohalide (5-bromo-1H-indole) in the presence of a base. The catalytic cycle involves oxidative addition of the organohalide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Bromo-1H-indole98%Commercially Available
Thiophene-2-boronic acid97%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)98%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, 99%Commercially Available
1,2-Dimethoxyethane (DME)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)-Commercially Available
Deionized water--
Argon (Ar) or Nitrogen (N₂) gasHigh purity-

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Ar or N₂) supply with manifold

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 5-bromo-1H-indole (1.0 mmol, 196 mg), thiophene-2-boronic acid (1.2 mmol, 154 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 37 mg) to the flask.

    • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

    • Add anhydrous 1,2-dimethoxyethane (DME) (10 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

    • Heat the reaction mixture to 80 °C and maintain this temperature with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Quantitative Data Summary:

ParameterValue
Starting Materials
5-Bromo-1H-indole1.0 mmol (196 mg)
Thiophene-2-boronic acid1.2 mmol (154 mg)
Pd(dppf)Cl₂0.05 mmol (37 mg)
K₂CO₃2.0 mmol (276 mg)
Solvent (DME)10 mL
Reaction Conditions
Temperature80 °C
Reaction Time2-4 hours
Product
This compound
Expected Molecular Weight199.26 g/mol
Typical Yield75-85%
Characterization Data (Expected)
¹H NMR (CDCl₃, 400 MHz) δ (ppm)~8.1 (br s, 1H, NH), ~7.9 (d, 1H), ~7.4-7.2 (m, 5H), ~7.1 (dd, 1H), ~6.6 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)~145, ~136, ~128, ~127, ~125, ~124, ~123, ~121, ~119, ~111, ~103
Mass Spectrometry (ESI-MS) m/z[M+H]⁺ calculated for C₁₂H₉NS: 200.0477; found ~200.0475

Note: The provided NMR and MS data are typical expected values and may vary slightly based on the specific instrumentation and experimental conditions.

Visualizations

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine 5-bromo-1H-indole, thiophene-2-boronic acid, K₂CO₃, and Pd(dppf)Cl₂ in a Schlenk flask B Evacuate and backfill with Ar/N₂ (3x) A->B C Add anhydrous DME B->C D Stir at room temperature for 10 min C->D E Heat to 80 °C and stir D->E F Monitor by TLC (2-4 hours) E->F G Cool to room temperature F->G H Dilute with EtOAc and H₂O G->H I Extract with EtOAc H->I J Wash with H₂O and brine I->J K Dry over MgSO₄ and concentrate J->K L Purify by flash column chromatography K->L M Characterize by NMR and MS L->M

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Antimicrobial Assays of 5-(thiophen-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Indole and thiophene moieties are prominent heterocyclic scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial effects. The hybrid molecule, 5-(thiophen-2-yl)-1H-indole, which incorporates both of these important pharmacophores, is a promising candidate for antimicrobial drug discovery. This document provides detailed application notes and experimental protocols for evaluating the antimicrobial potential of this compound.

Indole derivatives have been shown to modulate bacterial behaviors such as biofilm formation and antibiotic tolerance.[1] Similarly, thiophene-containing compounds have demonstrated significant antibacterial and antifungal activities.[2][3][4][5][6][7] The conjugation of these two heterocyclic systems may lead to synergistic or novel mechanisms of antimicrobial action. These protocols are designed to guide researchers in the systematic evaluation of this compound against a panel of clinically relevant microorganisms.

Data Presentation: Antimicrobial Activity of Related Indole and Thiophene Derivatives

While specific data for this compound is not yet widely published, the following tables summarize the antimicrobial activity of structurally related compounds to provide a comparative context for expected efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Bacteria

CompoundOrganismMIC (mg/L)Reference
Thiophene Derivative 4Colistin-Resistant A. baumannii16-32[8]
Thiophene Derivative 8Colistin-Resistant A. baumannii16-32[8]
Thiophene Derivative 4Colistin-Resistant E. coli8-32[8]
Thiophene Derivative 8Colistin-Resistant E. coli8-32[8]
5-(thiophen-2-yl)-1H-tetrazoleP. aeruginosa0.62[9]
5-(thiophen-2-yl)-1H-tetrazoleE. coli1.25[9]
5-(thiophen-2-yl)-1H-tetrazoleS. aureus1.25[9]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Fungi

CompoundOrganismMIC (µg/mL)Reference
Thiophene Derivative 5CN05Candida species270-540[3][4]
Thiophene Derivative 5CN05C. neoformans17[3][4]
ME-5CN05 (Microemulsion)Candida species70-140[3][4]
ME-5CN05 (Microemulsion)C. neoformans2.2[3][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12]

a. Broth Microdilution Method

This is a standard method for determining MIC values.[2][11][13]

  • Materials:

    • This compound (stock solution in a suitable solvent, e.g., DMSO)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

    • 96-well microtiter plates

    • Bacterial or fungal inoculum standardized to 5 x 10^5 CFU/mL

    • Positive control (growth control, no compound)

    • Negative control (sterility control, no inoculum)

    • Standard antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • Procedure:

    • Prepare serial twofold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 µL.

    • Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

    • Include positive and negative controls on each plate.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

b. Agar Dilution Method

  • Materials:

    • Mueller-Hinton Agar (MHA) or other suitable agar medium

    • Petri dishes

    • Bacterial or fungal inoculum

  • Procedure:

    • Prepare a series of agar plates containing serial twofold dilutions of this compound.

    • Spot-inoculate the standardized microbial suspension onto the surface of each agar plate.

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound that inhibits the visible growth of the organism on the agar surface.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Procedure:

    • Following the MIC determination by broth microdilution, take a 10-20 µL aliquot from each well that shows no visible growth.

    • Spot-plate the aliquots onto an appropriate agar medium (e.g., MHA or Sabouraud Dextrose Agar).

    • Incubate the plates at the appropriate temperature for 18-48 hours.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Anti-Biofilm Assay

Many pathogenic microorganisms form biofilms, which are communities of cells attached to a surface and encased in a self-produced matrix, rendering them more resistant to antimicrobial agents.

  • Materials:

    • 96-well flat-bottomed microtiter plates

    • Tryptic Soy Broth (TSB) or other suitable growth medium

    • Crystal Violet (0.1% w/v)

    • Ethanol (95%)

  • Procedure:

    • Grow the microbial culture overnight in a suitable broth.

    • Dilute the culture and add 100 µL to each well of a 96-well plate.

    • Add 100 µL of various concentrations of this compound to the wells. Include a positive control (no compound).

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the adherent biofilms with 150 µL of 0.1% crystal violet for 15 minutes.

    • Wash the wells again with PBS to remove excess stain.

    • Solubilize the bound crystal violet with 200 µL of 95% ethanol.

    • Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance indicates biofilm inhibition.

Visualizations

Antimicrobial_Assay_Workflow cluster_MIC MIC Determination cluster_MBC MBC/MFC Determination A Prepare serial dilutions of This compound B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine MIC D->E F Aliquot from wells with no visible growth E->F Proceed if MIC is determined G Plate on agar medium F->G H Incubate G->H I Count colonies H->I J Determine MBC/MFC I->J

Caption: Workflow for MIC and MBC/MFC Determination.

Anti_Biofilm_Assay_Workflow start Start prep_culture Prepare microbial culture and compound dilutions start->prep_culture inoculate Inoculate 96-well plate with culture and compound prep_culture->inoculate incubate Incubate to allow biofilm formation inoculate->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain with ethanol wash2->solubilize measure Measure absorbance at 570 nm solubilize->measure end End measure->end

Caption: Step-by-step workflow for the anti-biofilm assay.

Signaling_Pathway_Hypothesis cluster_cell Microbial Cell compound This compound membrane Cell Membrane/ Cell Wall compound->membrane Interaction target Potential Molecular Targets (e.g., Enzymes, DNA) membrane->target Internalization inhibition Inhibition of Cellular Processes (e.g., Replication, Protein Synthesis) target->inhibition death Cell Death or Growth Inhibition inhibition->death

Caption: Hypothesized mechanism of antimicrobial action.

References

Application of 5-(thiophen-2-yl)-1H-indole Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 5-(thiophen-2-yl)-1H-indole derivatives in cancer cell line research. It includes a summary of their biological activities, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. When combined with a thiophene ring, specifically at the 5-position of the indole, a class of compounds emerges with significant potential in oncology research. These this compound derivatives have demonstrated a range of anticancer activities, including cytotoxicity, cell cycle arrest, and induction of apoptosis across various cancer cell lines. This document serves as a guide for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Biological Activities and Data Presentation

Derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines. The biological activity is often influenced by the specific substitutions on the indole and thiophene rings. The following tables summarize the quantitative data from various studies, providing a comparative view of the efficacy of different derivatives.

Table 1: Antiproliferative Activity (IC50) of this compound Derivatives in Human Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 8 5-aryl-3-thiophen-2-yl-1H-pyrazoleHepG2 (Hepatocellular Carcinoma)0.083
Compound 8 5-aryl-3-thiophen-2-yl-1H-pyrazoleMCF7 (Breast Cancer)Not specified as most potent against HepG2[1]
Compound 4g (methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 (Colon Carcinoma)7.1 ± 0.07[2]
Compound 4a (methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 (Colon Carcinoma)10.5 ± 0.07
Compound 4c (methylene)bis(2-(thiophen-2-yl)-1H-indole)HCT-116 (Colon Carcinoma)11.9 ± 0.05
TTI-6 5-(thiophen-2-yl)isoxazoleMCF-7 (Breast Cancer)1.91[3]
TTI-4 5-(thiophen-2-yl)isoxazoleMCF-7 (Breast Cancer)2.63[3]
Compound 20b 5-(Thiophen-2-yl)-1,3,4-thiadiazoleHepG-2 (Hepatocellular Carcinoma)4.37 ± 0.7
Compound 20b 5-(Thiophen-2-yl)-1,3,4-thiadiazoleA-549 (Lung Cancer)8.03 ± 0.5[4]
Compound 1312 Thiophene derivativeSGC-7901 (Gastric Cancer)0.340
Compound 1312 Thiophene derivativeHT-29 (Colon Cancer)0.360[5]
Compound 1312 Thiophene derivativeEC-9706 (Esophageal Cancer)3.170[5]
Compound 10b Indole derivative with thiadiazoleA549 (Lung Cancer)0.012[6]
Compound 10b Indole derivative with thiadiazoleK562 (Leukemia)0.010[6]

Table 2: Effects of this compound Derivatives on Cell Cycle and Apoptosis

Compound IDCancer Cell LineEffect on Cell CycleApoptosis InductionReference
Compound 5 HT29 (Colon Cancer)G1 phase arrestPromoted apoptosis[7]
Compound 8 HepG2 (Hepatocellular Carcinoma)G2 phase arrest7.7-fold increase in caspase-3
Compounds 4a, 4c, 4g HCT-116 (Colon Carcinoma)S and G2/M phase arrestNot specified[2]
Compound 1312 SGC-7901, HT-29Not specifiedInduced apoptosis[5]
Compound 10b A549, K562G2/M phase arrestInduced apoptosis[6]
HNPMI MCF-7 (Breast Cancer)Not specifiedIncreased percentage of apoptotic cells (12-43%)[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and laboratory conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into 96-well plates at a density of 2,500-5,000 cells per well and allow them to adhere for 24 hours.[9]

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • After 24 hours, replace the medium with the medium containing various concentrations of the test compounds and incubate for 48-72 hours.[9]

  • Following the incubation period, add 50 µL of MTT solution to each well and incubate for 3 hours at 37°C.[9]

  • Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • This compound derivative compounds

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the test compound for 24 or 48 hours.[5]

  • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.[9]

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.[7][10]

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to quantify the number of apoptotic and necrotic cells following compound treatment.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • This compound derivative compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Signaling Pathways and Mechanisms of Action

Several studies have elucidated the molecular mechanisms by which this compound derivatives exert their anticancer effects. These compounds have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation.

One of the key mechanisms identified is the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in cell cycle arrest and apoptosis.

Hsp90_Inhibition_Pathway cluster_0 This compound Derivative cluster_1 Cellular Processes Compound This compound Derivative Hsp90 Hsp90 Compound->Hsp90 Inhibition ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf) Hsp90->ClientProteins Chaperones Degradation Protein Degradation ClientProteins->Degradation Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest

Caption: Inhibition of Hsp90 by a this compound derivative.

Another important mechanism involves the modulation of microRNA (miRNA) expression. Certain derivatives have been shown to upregulate tumor-suppressive miRNAs while downregulating oncogenic miRNAs, leading to cell cycle arrest and inhibition of cancer cell growth.

miRNA_Modulation_Pathway cluster_miRNA miRNA Expression cluster_Targets Downstream Targets & Outcomes Compound This compound Derivative miR30c miR-30c (Tumor Suppressor) Compound->miR30c Upregulates miR107 miR-107 (Tumor Suppressor) Compound->miR107 Upregulates miR25 miR-25 (Oncogene) Compound->miR25 Downregulates cMyc c-Myc miR25->cMyc Inhibits translation of IL6 IL-6 miR25->IL6 Inhibits translation of CellCycleArrest Cell Cycle Arrest (S and G2/M) cMyc->CellCycleArrest Promotes progression IL6->CellCycleArrest Promotes progression

Caption: Modulation of miRNA expression by a this compound derivative.

Experimental Workflow

A typical workflow for evaluating a novel this compound derivative is outlined below.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Screening Initial Screening: MTT Assay on a Panel of Cancer Cell Lines Synthesis->Screening IC50 IC50 Determination for Sensitive Cell Lines Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis WesternBlot Western Blot Analysis (e.g., for Caspases, Hsp90 clients) Mechanism->WesternBlot Pathway Signaling Pathway Investigation Mechanism->Pathway InVivo In Vivo Studies (Animal Models) Pathway->InVivo

Caption: General experimental workflow for anticancer drug discovery.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer agents. Their diverse mechanisms of action, including the inhibition of key cellular machinery like Hsp90 and the modulation of gene expression through miRNAs, make them attractive candidates for further investigation. The protocols and data presented in this document provide a solid foundation for researchers to explore the therapeutic potential of this versatile scaffold. Further studies, including in vivo efficacy and toxicity assessments, are warranted to translate these promising in vitro findings into clinical applications.

References

The Versatile Scaffold of 5-(Thiophen-2-yl)-1H-indole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(thiophen-2-yl)-1H-indole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This scaffold combines the structural features of indole and thiophene, both of which are prevalent in numerous biologically active compounds.[1][2] This unique combination offers opportunities for the development of novel therapeutic agents targeting a range of diseases, most notably cancer and neurodegenerative disorders.[3][4]

This document provides detailed application notes on the anticancer and neuroprotective potential of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Application Note 1: Anticancer Activity against Colon Cancer

Derivatives of the this compound scaffold have demonstrated potent and selective cytotoxic activity against human colorectal carcinoma (HCT-116) cells.[3][5] The mechanism of action is multifaceted, involving the induction of cell cycle arrest and the modulation of key microRNAs (miRNAs) that regulate tumorigenesis.[3][6]

Quantitative Data: In Vitro Cytotoxicity

Several (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives have been evaluated for their anticancer activity against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for the most potent compounds against the HCT-116 cell line.

Compound IDSubstitution PatternIC50 (µM) against HCT-116[3][5]
4g 3,3'-(p-Tolyl-methylene)bis(2-(thiophen-2-yl)-1H-indole)7.1 ± 0.07
4a 3,3'-(Phenyl-methylene)bis(2-(thiophen-2-yl)-1H-indole)10.5 ± 0.07
4c 3,3'-(4-Chlorophenyl-methylene)bis(2-(thiophen-2-yl)-1H-indole)11.9 ± 0.05
Doxorubicin (Positive Control)Not explicitly stated in the same study, but a common potent anticancer drug.
Mechanism of Action: Cell Cycle Arrest and miRNA Modulation

Treatment of HCT-116 cells with active this compound derivatives leads to a significant arrest of the cell cycle in the S and G2/M phases.[3][6] This cell cycle blockade is associated with the modulation of specific miRNAs. Notably, these compounds cause a significant decrease in the expression of the oncogenic miR-25 and a concurrent increase in the expression of the tumor-suppressive miR-30c and miR-107.[3]

The downregulation of miR-25 is significant as it is known to target and suppress the expression of tumor suppressor genes like Smad7 and F-box and WD repeat domain-containing 7 (FBXW7).[7][8] By reducing miR-25 levels, the this compound derivatives can potentially restore the tumor-suppressive functions of these target genes. Furthermore, the upregulation of miR-107 is noteworthy as it has been shown to target and downregulate cyclin-dependent kinase 6 (CDK6), a key regulator of the G1-S phase transition in the cell cycle.[9][10]

anticancer_pathway miR-25 miR-25 (Oncogenic) Smad7 Smad7 miR-25->Smad7 inhibits FBXW7 FBXW7 miR-25->FBXW7 inhibits miR-30c miR-30c (Tumor Suppressor) Tumor_Growth Tumor Growth miR-30c->Tumor_Growth inhibits miR-107 miR-107 (Tumor Suppressor) CDK6 CDK6 miR-107->CDK6 inhibits Smad7->Tumor_Growth inhibits FBXW7->Tumor_Growth inhibits Cell_Cycle_Progression Cell Cycle Progression (S and G2/M phases) CDK6->Cell_Cycle_Progression promotes Cell_Cycle_Progression->Tumor_Growth leads to Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis leads to 5-(thiophen-2-yl)-1H-indole_derivative 5-(thiophen-2-yl)-1H-indole_derivative 5-(thiophen-2-yl)-1H-indole_derivative->miR-30c upregulates 5-(thiophen-2-yl)-1H-indole_derivative->miR-107 upregulates 5-(thiophen-2-yl)-1H-indole_derivative->Cell_Cycle_Progression arrests

Caption: Anticancer signaling pathway of this compound derivatives.

Application Note 2: Potential in Neurodegenerative Diseases

The indole and thiophene moieties are independently recognized as important pharmacophores in the design of agents for neurodegenerative diseases such as Alzheimer's disease.[4] Their derivatives have been investigated as cholinesterase inhibitors and modulators of amyloid-beta (Aβ) peptide aggregation, two key pathological hallmarks of Alzheimer's disease. While specific quantitative data for this compound derivatives in this context is still emerging, the scaffold holds significant promise based on the activities of related compounds.

Potential as Cholinesterase Inhibitors

Cholinesterase inhibitors increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. Several indole-based compounds have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Potential as Amyloid-Beta Aggregation Modulators

The aggregation of Aβ peptides into toxic plaques is a central event in Alzheimer's disease. Small molecules that can inhibit or modulate this aggregation process are considered promising therapeutic candidates. Benzofuran and benzo[b]thiophene derivatives, which share structural similarities with the thiophene-indole scaffold, have been shown to modulate Aβ42 aggregation.[1][4]

Quantitative Data: Bioactivity of Related Indole Derivatives

The following table presents the bioactivity of some indole derivatives as cholinesterase inhibitors and Aβ aggregation inhibitors, illustrating the potential of the indole scaffold.

Compound ClassTargetIC50 / % Inhibition[11][12]
1-(Phenylsulfonyl)-1H-indole derivative (Compound 17)Acetylcholinesterase (AChE)IC50 = 8 nM
1-(Phenylsulfonyl)-1H-indole derivative (Compound 17)Butyrylcholinesterase (BuChE)IC50 = 24 nM
1-(Phenylsulfonyl)-1H-indole derivative (Compound 17)Aβ42 Aggregation75% inhibition at 10 µM
Phenoxyindole derivative (Compound 5)Aβ42 AggregationIC50 = 3.18 µM

Experimental Protocols

The following are detailed protocols for key experiments cited in the application notes. These are generalized protocols that should be optimized for specific experimental conditions.

Protocol 1: Synthesis of (Methylene)bis(2-(thiophen-2-yl)-1H-indole) Derivatives

This protocol describes a general method for the synthesis of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives.[13]

Materials:

  • 2-(Thiophen-2-yl)-1H-indole

  • Appropriate aldehyde (e.g., benzaldehyde, p-tolualdehyde)

  • Silica-supported sulfuric acid (SSA) as a catalyst

  • Solvent (e.g., water)

Procedure:

  • In a round-bottom flask, dissolve 2-(thiophen-2-yl)-1H-indole (2 mmol) and the desired aldehyde (1 mmol) in the chosen solvent.

  • Add a catalytic amount of silica-supported sulfuric acid.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the solid product.

  • Wash the product with water and then ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

synthesis_workflow Start Start Reactants Dissolve 2-(thiophen-2-yl)-1H-indole and aldehyde in solvent Start->Reactants Catalyst Add SSA catalyst Reactants->Catalyst Reaction Stir at room temperature Catalyst->Reaction TLC Monitor reaction by TLC Reaction->TLC TLC->Reaction Incomplete Filtration Filter the product TLC->Filtration Complete Washing Wash with water and ethanol Filtration->Washing Drying Dry under vacuum Washing->Drying Characterization Characterize the product (NMR, MS) Drying->Characterization End End Characterization->End

Caption: General workflow for the synthesis of (methylene)bis(2-(thiophen-2-yl)-1H-indole).

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.[7][8][14]

Materials:

  • HCT-116 cells (or other cancer cell lines)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of the compounds on the cell cycle distribution.[15][16]

Materials:

  • HCT-116 cells

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HCT-116 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the IC50 concentration of the test compounds for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for miRNA Expression

This protocol is for quantifying the expression levels of specific miRNAs.[1][17]

Materials:

  • HCT-116 cells treated with test compounds

  • RNA extraction kit

  • miRNA-specific reverse transcription kit

  • miRNA-specific primers

  • SYBR Green-based qPCR master mix

  • Real-time PCR system

Procedure:

  • Extract total RNA, including small RNAs, from treated and untreated HCT-116 cells.

  • Perform reverse transcription of the miRNA of interest using a specific stem-loop primer.

  • Perform real-time PCR using a forward primer specific to the mature miRNA and a universal reverse primer.

  • Use a small nuclear RNA (e.g., U6) as an internal control for normalization.

  • Calculate the relative expression of the target miRNAs using the 2^-ΔΔCt method.

Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a modified Ellman's method for determining AChE inhibitory activity.[18]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well plate and microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and the AChE enzyme solution.

  • Incubate for 15 minutes at 25°C.

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate ATCI.

  • Measure the absorbance at 412 nm at regular intervals.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 6: Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol is for assessing the ability of compounds to inhibit Aβ peptide aggregation.[19]

Materials:

  • Aβ(1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (pH 7.4)

  • Thioflavin T (ThT) solution

  • Test compounds

  • 96-well black plates and a fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ(1-42) by dissolving it in HFIP and then evaporating the solvent to obtain a peptide film.

  • Resuspend the peptide film in a suitable buffer to obtain a monomeric Aβ solution.

  • In a 96-well plate, mix the Aβ solution with the test compounds at various concentrations.

  • Incubate the plate at 37°C with continuous shaking to induce aggregation.

  • At specified time points, add ThT solution to the wells.

  • Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.

  • Calculate the percentage of aggregation inhibition compared to the control (Aβ alone).

References

Application Notes and Protocols for Evaluating the Antioxidant Properties of Thiophene Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiophene indoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. A crucial aspect of their therapeutic potential lies in their antioxidant properties, which enable them to combat oxidative stress, a key pathological factor in numerous diseases including cancer, neurodegenerative disorders, and cardiovascular diseases. These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the antioxidant efficacy of novel thiophene indole derivatives. The protocols detailed herein cover essential in vitro and in vivo assays, and the associated signaling pathways are visualized to provide a clear understanding of the mechanisms of action.

Overall Experimental Workflow

The evaluation of a novel thiophene indole's antioxidant potential follows a logical progression from initial chemical-based screening to more complex biological systems. This workflow ensures a thorough characterization of the compound's activity.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay promising Identify Promising Candidates FRAP->promising ROS Intracellular ROS Measurement LPO Lipid Peroxidation (MDA) Model Animal Model of Oxidative Stress LPO->Model Enzyme Enzyme Activity (SOD, CAT) Histo Histopathology endpoint Lead Compound for Further Development Histo->endpoint start Thiophene Indole Library start->DPPH start->ABTS start->FRAP promising->ROS promising->LPO

Caption: General workflow for antioxidant evaluation of thiophene indoles.

Part 1: In Vitro Antioxidant Capacity Assays

These assays are fundamental for initial screening and quantifying the direct radical-scavenging or reducing ability of the compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution by dissolving DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.[2][3]

  • Sample Preparation:

    • Dissolve the thiophene indole derivatives in a suitable solvent (e.g., DMSO, methanol) to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

    • Ascorbic acid or Trolox should be used as a positive control.[2][5]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution or control.[3]

    • Add 180-200 µL of the DPPH working solution to each well and mix thoroughly.[1][3]

    • Include a blank control containing only the solvent and DPPH solution.[1]

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][2]

    • Measure the absorbance at 517 nm using a microplate reader.[1]

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[1]

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentrations.[2]

Data Presentation:

Compound IDConcentration (µg/mL)Absorbance (517 nm)% InhibitionIC50 (µg/mL)
Th-Ind-01100.8522.7
250.6144.528.2
500.3964.5
Th-Ind-02100.9216.4
250.7531.841.5
500.5847.3
Ascorbic Acid50.4559.14.1
Control01.100N/A
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants reduce the pre-formed radical, causing a decolorization that is proportional to their concentration and measured spectrophotometrically.[6]

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate.[7]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7][8]

    • Before use, dilute the stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Sample Preparation:

    • Prepare serial dilutions of the thiophene indole derivatives and a positive control (e.g., Trolox, Gallic acid) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each sample dilution.[7]

    • Add 190-200 µL of the ABTS working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6-15 minutes in the dark.[7][9]

    • Measure the absorbance at 734 nm.[7][10]

  • Calculation:

    • The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.[7]

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation:

Compound IDConcentration (µg/mL)Absorbance (734 nm)% InhibitionTEAC (mM Trolox/mg)
Th-Ind-01100.4831.4
250.3155.71.85
500.1578.6
Th-Ind-02100.5521.4
250.4240.01.22
500.2958.6
Trolox100.2564.3N/A
Control00.700N/A
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at a low pH. The change in absorbance is monitored at 593 nm.[11][12]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution (in 40 mM HCl), and 20 mM FeCl₃ solution in a 10:1:1 ratio.[11][13]

    • Warm the FRAP reagent to 37°C before use.[13]

  • Sample Preparation:

    • Prepare serial dilutions of the thiophene indole derivatives. A known Fe²⁺ solution (e.g., FeSO₄) is used to create a standard curve.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or blank (distilled water) to a 96-well plate.[11][13]

    • Add 150-220 µL of the pre-warmed FRAP reagent to each well.[11][12]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4-10 minutes.[13][14]

    • Measure the absorbance at 593 nm.[11]

  • Calculation:

    • Calculate the FRAP value (in µM Fe²⁺ equivalents) for each sample by comparing its absorbance to the standard curve.

Data Presentation:

Compound IDConcentration (µg/mL)Absorbance (593 nm)FRAP Value (µM Fe²⁺ Eq.)
Th-Ind-01500.68450.5
Th-Ind-02500.51325.8
FeSO₄ Std 1100 µM0.25100
FeSO₄ Std 2500 µM0.82500
Blank00.050

Part 2: In Vivo and Cell-Based Antioxidant Assays

These assays provide insights into the compound's activity within a biological context, including its effects on cellular enzymes and protection against lipid peroxidation.

Lipid Peroxidation (TBARS/MDA) Assay

Principle: This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct, measurable at 532 nm.[15][16]

Protocol (for tissue homogenates):

  • Sample Preparation:

    • Homogenize tissue samples (e.g., liver, brain) on ice in a suitable lysis buffer (e.g., 0.1% TCA) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.[15][17][18]

    • Centrifuge the homogenate at 13,000 x g for 10 minutes to collect the supernatant.[15][17]

  • Assay Procedure:

    • Mix a portion of the supernatant (e.g., 200 µL) with TBA reagent (e.g., 0.5% TBA in 20% TCA).[15][18]

    • Incubate the mixture at 95°C for 25-60 minutes.[17][18]

    • Cool the samples on ice for 10 minutes to stop the reaction.[17][18]

    • Centrifuge again to pellet any precipitate.

  • Measurement:

    • Transfer the clear supernatant to a 96-well plate.

    • Measure the absorbance at 532 nm.[15]

  • Calculation:

    • MDA concentration is calculated using a standard curve prepared with an MDA standard or by using the Lambert-Beer law with an extinction coefficient of 155 mM⁻¹cm⁻¹.[18] Results are typically expressed as µmol MDA per gram of tissue or mg of protein.

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

Principle: These assays measure the activity of key endogenous antioxidant enzymes.

  • SOD Assay: Measures the inhibition of the reduction of a chromogen (like formazan dye) by superoxide anions. The higher the SOD activity, the lower the color development.[19]

  • CAT Assay: Measures the decomposition of hydrogen peroxide (H₂O₂). The remaining H₂O₂ is quantified, and CAT activity is inversely proportional to this amount.[19]

Protocol:

  • Protocols for SOD and CAT assays are typically performed using commercially available kits.[19][20] The general steps involve:

    • Sample Preparation: Prepare tissue homogenates or cell lysates as described for the lipid peroxidation assay.[20][21]

    • Protein Quantification: Determine the total protein concentration in each sample (e.g., using the Bradford or BCA method) for normalization.[21][22]

    • Assay Execution: Follow the specific kit manufacturer's instructions for adding reagents, samples, and standards to a 96-well plate.[20][22]

    • Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm for SOD, 520 nm or 240 nm for CAT).[19][21][22]

    • Calculation: Calculate enzyme activity based on the standard curve and normalize to the protein content, expressed as U/mg protein.[22]

Data Presentation (In Vivo Study):

Treatment GroupDose (mg/kg)MDA Level (nmol/mg protein)SOD Activity (U/mg protein)CAT Activity (U/mg protein)
Control03.52 ± 0.2115.4 ± 1.225.8 ± 2.1
Oxidative StressN/A8.15 ± 0.458.2 ± 0.914.5 ± 1.8
Th-Ind-01505.21 ± 0.3312.8 ± 1.121.3 ± 1.9
Th-Ind-011004.10 ± 0.2814.5 ± 1.324.1 ± 2.0

Part 3: Key Signaling Pathways in Oxidative Stress

Thiophene indoles may exert their antioxidant effects not only by direct scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

Nrf2-Keap1 Antioxidant Response Pathway

The Nrf2-Keap1 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Oxidative stress modifies Keap1, releasing Nrf2, which then translocates to the nucleus and activates the Antioxidant Response Element (ARE), leading to the transcription of protective genes like SOD, CAT, and GPx.[23]

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation ThInd Thiophene Indole ThInd->Keap1_Nrf2 Stabilizes Nrf2 Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Releases Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Keap1->Ub Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (SOD, CAT, GPx) ARE->Genes Activates Transcription

Caption: The Nrf2-Keap1 signaling pathway in cellular antioxidant defense.
NF-κB Inflammatory Pathway

Reactive oxygen species (ROS) can activate the NF-κB pathway, which is a key regulator of inflammation.[23][24] Antioxidants can inhibit this pathway by preventing the degradation of the inhibitory protein IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK Activates ThInd Thiophene Indole ThInd->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IkB_p IκBα-P IkB_NFkB->IkB_p Releases NFkB NF-κB IkB_NFkB->NFkB Releases Degradation Proteasomal Degradation IkB_p->Degradation Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Activates Transcription

References

Application Notes and Protocols for Molecular Docking Studies of 5-(thiophen-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for conducting molecular docking studies with 5-(thiophen-2-yl)-1H-indole. This compound, featuring a privileged indole scaffold linked to a thiophene moiety, represents a promising starting point for the development of novel therapeutic agents. The protocols outlined herein cover essential steps from protein and ligand preparation to the execution of docking simulations and the analysis of results. These guidelines are intended to facilitate the exploration of the binding modes of this compound with various biological targets, thereby accelerating drug discovery and development efforts.

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds. The fusion of an indole with a thiophene ring, as seen in this compound, can lead to compounds with a diverse range of pharmacological activities, including anticancer and antiviral properties.[1][2][3][4] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is a critical tool in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that govern ligand-protein binding.[5][6][7] This document provides a comprehensive guide for performing molecular docking studies with this compound.

Potential Biological Targets

Derivatives of the 2-(thiophen-2-yl)-1H-indole scaffold have shown inhibitory activity against several important biological targets. For the purpose of these application notes, we will focus on two potential targets:

  • Kinases: Many indole derivatives are known to be kinase inhibitors.[6][7] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

  • HIV-1 Reverse Transcriptase (RT): Some 2-(thiophen-2-yl)-1H-indole derivatives have demonstrated potent inhibitory activity against HIV-1 RT, a key enzyme in the life cycle of the human immunodeficiency virus.[1]

Experimental Workflow

The overall workflow for a molecular docking study is a multi-step process that requires careful preparation of both the protein target and the ligand, followed by the docking simulation and subsequent analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Selection Select Protein Target (PDB) Protein_Prep Prepare Protein (Remove water, add hydrogens) PDB_Selection->Protein_Prep Grid_Gen Grid Box Generation (Define binding site) Protein_Prep->Grid_Gen Ligand_Prep Prepare Ligand (this compound) (Generate 3D coordinates, assign charges) Ligand_Prep->Grid_Gen Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis Analyze Docking Poses (Clustering, Scoring) Docking_Run->Pose_Analysis Interaction_Analysis Visualize and Analyze Interactions (Hydrogen bonds, hydrophobic interactions) Pose_Analysis->Interaction_Analysis Result_Interpretation Interpret Results and Draw Conclusions Interaction_Analysis->Result_Interpretation

Caption: A generalized workflow for molecular docking studies.

Detailed Protocols

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). For this example, let's consider a hypothetical kinase with PDB ID: XXXX.

  • Pre-processing:

    • Load the PDB file into a molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro).

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Inspect the protein for missing residues or atoms. If necessary, use modeling tools to rebuild missing segments.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms using a force field such as CHARMm or AMBER.

  • Protonation States: Determine the appropriate protonation states of ionizable residues (e.g., His, Asp, Glu, Lys) at a physiological pH (typically 7.4). This can be done using tools like H++ or the Protein Preparation Wizard in Schrödinger Maestro.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

Ligand Preparation
  • Obtain Ligand Structure: The structure of this compound can be obtained from PubChem (CID: 14973226).[8]

  • 2D to 3D Conversion: If starting from a 2D representation, use a tool like Open Babel or ChemDraw to generate a 3D structure.

  • Energy Minimization: Perform a geometry optimization and energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

  • Charge Assignment: Assign partial charges to the ligand atoms (e.g., Gasteiger charges for use with AutoDock).

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save the Prepared Ligand: Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking using AutoDock Vina
  • Grid Box Generation:

    • Load the prepared protein and ligand into AutoDock Tools (ADT).

    • Define the search space (grid box) for the docking simulation. The grid box should encompass the entire binding site of the protein. The center of the grid can be defined based on the coordinates of a co-crystallized ligand or by identifying the active site residues.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Output: AutoDock Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Data Presentation and Analysis

The results of the molecular docking study should be carefully analyzed to understand the binding mode and affinity of this compound to the target protein.

Quantitative Data Summary

The docking scores and other relevant metrics for the top-ranked poses should be summarized in a table for easy comparison.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-8.50.00LYS72, GLU91LEU25, VAL33, ALA51, ILE149
2-8.21.21LYS72LEU25, VAL33, ALA51, PHE146
3-7.91.89GLU91VAL33, ALA51, ILE149
Visualization of Binding Interactions

The predicted binding poses should be visualized in a molecular graphics program to analyze the interactions between the ligand and the protein.

  • Hydrogen Bonds: Identify and visualize any hydrogen bonds formed between the ligand and the protein. The indole N-H group and the thiophene sulfur atom are potential hydrogen bond donors and acceptors, respectively.

  • Hydrophobic Interactions: Examine the hydrophobic interactions between the aromatic rings of the ligand and the nonpolar residues of the protein's binding pocket.

  • Pi-Stacking Interactions: Look for potential pi-stacking interactions between the indole or thiophene rings and aromatic residues such as Phe, Tyr, or Trp.

Potential Signaling Pathway Inhibition

Based on the potential of this compound to act as a kinase inhibitor, a hypothetical signaling pathway that could be modulated by this compound is the MAP kinase pathway.

G cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor This compound Inhibitor->RAF

Caption: Inhibition of the RAF kinase in the MAPK pathway.

Conclusion

These application notes provide a detailed framework for conducting molecular docking studies with this compound. By following these protocols, researchers can gain valuable insights into the potential binding modes and affinities of this compound with various biological targets. The combination of robust computational methods and careful analysis is essential for advancing the discovery and development of new therapeutic agents based on the promising this compound scaffold. Further experimental validation, such as in vitro binding assays, is necessary to confirm the computational predictions.

References

Application Notes and Protocols for the Synthesis of a 5-(Thiophen-2-yl)-1H-indole Derivative Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques and protocols for the creation of a diverse compound library based on the 5-(thiophen-2-yl)-1H-indole scaffold. This class of compounds holds significant promise in medicinal chemistry due to the versatile biological activities of both the indole and thiophene moieties, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

Introduction

The this compound core structure is a key pharmacophore in modern drug discovery. The indole nucleus is a prevalent feature in numerous biologically active compounds and natural products, while the thiophene ring is a bioisostere of the benzene ring, often contributing to enhanced biological activity and improved pharmacokinetic profiles.[5] The combination of these two heterocyclic systems offers a rich scaffold for generating a library of diverse derivatives with the potential to interact with a wide range of biological targets.

This guide will detail two primary synthetic strategies for accessing the this compound core: the Suzuki-Miyaura cross-coupling reaction and the Fischer indole synthesis. Additionally, protocols for the characterization of the synthesized compounds and an overview of relevant signaling pathways for biological screening are provided.

Synthetic Strategies and Protocols

The construction of a this compound library can be approached through several synthetic routes. The choice of method will depend on the availability of starting materials and the desired substitution patterns on the final compounds.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6] This approach involves the palladium-catalyzed reaction of a boronic acid or ester with a halide or triflate. For the synthesis of this compound, this can be achieved by coupling a 5-haloindole with thiophene-2-boronic acid.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-1H-indole

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-1H-indole (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) acetate (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add triphenylphosphine (0.1 mmol) to the flask.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Data Presentation: Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-1H-indoleThiophene-2-boronic acidPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O901285-95
25-Iodo-1H-indoleThiophene-2-boronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O100880-90
Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[8][9][10][11][12] To synthesize this compound using this method, a (4-(thiophen-2-yl)phenyl)hydrazine is reacted with a suitable carbonyl compound.

Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis

Materials:

  • (4-(Thiophen-2-yl)phenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or Zinc chloride (ZnCl₂)

  • Ethanol

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (4-(thiophen-2-yl)phenyl)hydrazine hydrochloride (1.0 mmol) in ethanol (10 mL).

  • Add pyruvic acid (1.1 mmol) to the solution and stir at room temperature for 1 hour to form the hydrazone intermediate.

  • Remove the ethanol under reduced pressure.

  • To the resulting hydrazone, add polyphosphoric acid (5 g) or zinc chloride (2.0 mmol).

  • Heat the mixture to 100-120 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by adding ice-water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield this compound-2-carboxylic acid.

  • The carboxylic acid can be decarboxylated by heating in a high-boiling solvent like quinoline with a copper catalyst to obtain this compound.

  • Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Data Presentation: Fischer Indole Synthesis

EntryHydrazineCarbonyl CompoundAcid CatalystTemp (°C)Time (h)Yield (%)
1(4-(Thiophen-2-yl)phenyl)hydrazinePyruvic acidPPA110370-85
2(4-(Thiophen-2-yl)phenyl)hydrazineAcetoneZnCl₂150265-80

Compound Library Screening Workflow

Once a library of this compound derivatives has been synthesized, a systematic workflow is essential for evaluating their biological activity.

G cluster_0 Library Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, Purity) Purification->Characterization Primary_Screening Primary Screening (e.g., Cell Viability Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Target-Based Assays) Hit_Identification->Secondary_Screening Lead_Identification Lead Identification Secondary_Screening->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Optimized_Lead Optimized Lead Compound ADMET_Profiling->Optimized_Lead G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole This compound Derivative Indole->PI3K Indole->Akt Indole->mTORC1 G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Indole This compound Derivative Indole->Raf Indole->MEK

References

Application Notes and Protocols: Testing the Antifungal Activity of 5-(thiophen-2-yl)-1H-indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Indole and thiophene moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities.[1][2][3] This document provides a detailed protocol for evaluating the in vitro antifungal activity of a series of 5-(thiophen-2-yl)-1H-indole compounds. The described methodologies adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[4][5][6] The primary assays covered are broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), as well as the disk diffusion method for a qualitative assessment of antifungal activity.

Materials and Reagents

  • Test Compounds: this compound derivatives

  • Positive Control Antifungals: Fluconazole, Amphotericin B (or other relevant controls)

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Cryptococcus neoformans (e.g., ATCC 208821)

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Trichophyton rubrum (e.g., ATCC 28188)

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA)

    • Potato Dextrose Agar (PDA) for sporulation of filamentous fungi

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).[7][8]

    • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for disk diffusion.[4]

  • Reagents:

    • Dimethyl sulfoxide (DMSO, sterile)

    • Sterile saline (0.85% NaCl)

    • Sterile phosphate-buffered saline (PBS)

    • Sterile distilled water

  • Equipment and Consumables:

    • Sterile 96-well flat-bottom microtiter plates[8]

    • Sterile Petri dishes

    • Sterile filter paper disks (6 mm diameter)

    • Micropipettes and sterile tips

    • Spectrophotometer or microplate reader

    • Hemocytometer or cell counter

    • Incubator (35°C and 30°C)

    • Vortex mixer

    • Biological safety cabinet

Experimental Protocols

Preparation of Fungal Inoculum

For Yeasts (Candida spp., Cryptococcus neoformans):

  • From a fresh culture on SDA, pick 3-5 colonies and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum of approximately 1-5 x 10^3 CFU/mL.[4]

For Filamentous Fungi (Aspergillus fumigatus, Trichophyton rubrum):

  • Grow the fungus on PDA plates at 30°C for 7 days to encourage sporulation.

  • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

  • Transfer the upper suspension to a new tube and adjust the conidial concentration to 1-5 x 10^6 conidia/mL using a hemocytometer.

  • Dilute this suspension 1:50 in RPMI-1640 medium to obtain a final inoculum of approximately 0.4-5 x 10^4 CFU/mL.[4]

Broth Microdilution Assay for MIC Determination

This method is based on the CLSI M27 (for yeasts) and M38-A (for molds) guidelines.[5][6][9]

  • Preparation of Compound Plates:

    • Dissolve the this compound compounds and control antifungals in DMSO to a stock concentration of 10 mg/mL.

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • In the first column, add 200 µL of the test compound diluted in RPMI-1640 to twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a concentration gradient.[10]

    • Column 11 will serve as the growth control (medium and inoculum) and column 12 as the sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for Candida spp. and Cryptococcus neoformans.

    • Incubate at 30-35°C for 48-72 hours for Aspergillus fumigatus and up to 7 days for Trichophyton rubrum.[4][7]

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[11] For azoles, this is often a ≥50% reduction in turbidity. For polyenes like Amphotericin B, it is the lowest concentration with no visible growth.[4]

Determination of Minimum Fungicidal Concentration (MFC)
  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[12][13]

  • Spot the aliquot onto a fresh SDA plate.

  • Incubate the plates under the same conditions as for the MIC assay.

  • The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plate, indicating a ≥99.9% killing of the initial inoculum.[12][14]

Disk Diffusion Assay

This method provides a qualitative measure of antifungal activity and is particularly useful for initial screening.[4][15]

  • Plate Preparation:

    • Prepare MHA plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.[4]

  • Inoculation:

    • Dip a sterile cotton swab into the adjusted fungal inoculum (0.5 McFarland) and streak the entire surface of the agar plate evenly in three directions. .

  • Disk Application:

    • Aseptically apply sterile 6 mm paper disks to the surface of the inoculated agar.

    • Pipette a defined volume (e.g., 10 µL) of each test compound at a specific concentration onto a separate disk.

    • Apply a disk with the solvent (DMSO) as a negative control and a disk with a standard antifungal as a positive control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts or at 30°C for 48-96 hours for molds.[16]

  • Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.[17]

Data Presentation

The quantitative results from the MIC and MFC assays should be summarized in tables for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Compounds (µg/mL)

CompoundC. albicansC. glabrataC. neoformansA. fumigatusT. rubrum
Compound 1
Compound 2
Compound 3
Fluconazole
Amphotericin B

Table 2: Minimum Fungicidal Concentration (MFC) of this compound Compounds (µg/mL)

CompoundC. albicansC. glabrataC. neoformansA. fumigatusT. rubrum
Compound 1
Compound 2
Compound 3
Fluconazole
Amphotericin B

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the antifungal activity of the test compounds.

Antifungal_Testing_Workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_results Results & Analysis A Stock Cultures of Fungal Strains C Prepare Fungal Inoculum (0.5 McFarland) A->C B Prepare this compound Compound Solutions D Broth Microdilution Assay B->D E Disk Diffusion Assay B->E C->D C->E F Determine Minimum Inhibitory Concentration (MIC) D->F H Measure Zones of Inhibition E->H G Determine Minimum Fungicidal Concentration (MFC) F->G I Data Analysis and Comparison G->I H->I

Caption: Workflow for Antifungal Susceptibility Testing.

Fungal Signaling Pathway: High-Osmolarity Glycerol (HOG) Pathway

The High-Osmolarity Glycerol (HOG) pathway is a critical mitogen-activated protein kinase (MAPK) cascade in fungi for adapting to environmental stress and is a potential target for antifungal drugs.[18][19] Inhibition of this pathway can compromise fungal viability.

HOG_Signaling_Pathway cluster_input Stress Signal cluster_pathway HOG Pathway Cascade cluster_output Cellular Response Stress Osmotic Stress Sln1 Sln1 (Sensor Histidine Kinase) Stress->Sln1 Activates Ypd1 Ypd1 (Phosphotransfer Protein) Sln1->Ypd1 Inhibits Phosphorylation Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Inhibits Phosphorylation Ssk2_22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Inhibition Potential Inhibition by This compound Pbs2->Inhibition Response Glycerol Production Gene Expression Stress Adaptation Hog1->Response Activates Inhibition->Hog1

Caption: The High-Osmolarity Glycerol (HOG) Signaling Pathway in Fungi.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(thiophen-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(thiophen-2-yl)-1H-indole synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. The three main approaches are:

  • Suzuki-Miyaura Coupling: This is often the preferred method due to the commercial availability and relatively low toxicity of the boronic acid reagents. It typically involves the reaction of 5-bromo-1H-indole with thiophene-2-boronic acid.

  • Stille Coupling: This method utilizes an organotin reagent, such as 2-(tributylstannyl)thiophene, reacting with 5-bromo-1H-indole. While often high-yielding, the toxicity of organotin compounds is a significant drawback.

  • Heck Coupling: This reaction involves the coupling of 5-bromo-1H-indole with thiophene. However, controlling regioselectivity can be a challenge, and it may require specific catalysts and conditions to achieve high yields of the desired product.

Q2: I am getting a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings for this synthesis can stem from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include inactive catalyst, suboptimal reaction conditions (temperature, solvent, base), degradation of the boronic acid, and the presence of oxygen in the reaction mixture.

Q3: Should I protect the indole nitrogen during the coupling reaction?

A3: The necessity of protecting the indole nitrogen (N-H) depends on the specific reaction conditions and the chosen catalyst system.

  • Unprotected Indole: Many modern palladium catalysts and ligand systems are tolerant of the free N-H group.[1] Running the reaction without a protecting group simplifies the synthetic route by avoiding protection and deprotection steps.

  • Protected Indole: In some cases, particularly with certain catalysts or when experiencing side reactions, N-protection can improve yields. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[2] However, the protecting group can also influence the electronic properties of the indole ring and may require an additional deprotection step.[2]

Q4: What are the common side products I should look out for?

A4: Besides the desired product, several side products can form, reducing the overall yield. These include:

  • Homocoupling products: Dimerization of the thiophene-2-boronic acid (to form 2,2'-bithiophene) or 5-bromo-1H-indole (to form 5,5'-biindole) can occur.[3]

  • Protodeboronation product: The thiophene-2-boronic acid can react with residual water or protic solvents to be converted back to thiophene, thus being unavailable for the cross-coupling reaction.[4]

  • Dehalogenated starting material: The 5-bromo-1H-indole can be reduced to indole.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot and optimize the synthesis of this compound, primarily focusing on the Suzuki-Miyaura coupling.

Problem: Low or no product yield

QuestionPossible CauseSuggested Solution
1. Is your palladium catalyst active? The Pd(0) catalyst can be sensitive to air and moisture, leading to deactivation.• Use fresh catalyst or a pre-catalyst that is activated in situ. • Ensure all reagents and solvents are properly degassed to remove oxygen. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.
2. Are your starting materials pure? Impurities in 5-bromo-1H-indole or thiophene-2-boronic acid can inhibit the catalyst or lead to side reactions.• Check the purity of your starting materials by NMR or other analytical techniques. • Thiophene-2-boronic acid can be prone to dehydration to form the corresponding boroxine. Consider using freshly opened or purified boronic acid.
3. Is your choice of base and solvent optimal? The base plays a crucial role in activating the boronic acid. The solvent affects the solubility of reagents and the stability of the catalytic species.• Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. An aqueous solution of the base is often used. • Common solvents include dioxane, DME, and toluene, often in a mixture with water.[4] Experiment with different base/solvent combinations.
4. Is the reaction temperature appropriate? The reaction may require a specific temperature range to proceed efficiently without degrading the catalyst or reagents.• Most Suzuki couplings for this type of substrate are run at elevated temperatures (e.g., 80-100 °C).[4] • If you observe catalyst decomposition (formation of palladium black), the temperature might be too high.
5. Are you observing significant side product formation? Homocoupling or protodeboronation can consume your starting materials.• To minimize homocoupling, ensure thorough degassing. Using a phosphine ligand with appropriate steric bulk can also help. • To reduce protodeboronation, use anhydrous solvents (if the protocol allows) and ensure the base is added correctly to activate the boronic acid promptly.[4]

Comparative Data of Synthetic Methods

The choice of synthetic method can significantly impact the yield and feasibility of the synthesis. Below is a summary of typical conditions and reported yields for different palladium-catalyzed cross-coupling reactions for the synthesis of similar 5-heteroaryl-indoles.

MethodTypical ReactantsCatalyst SystemBaseSolventTemperature (°C)Reported Yield (%)
Suzuki-Miyaura 5-bromo-1H-indole, thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O8050-80[4]
Stille 5-bromo-1H-indole, 2-(tributylstannyl)thiophenePd(PPh₃)₄-Toluene11070-95
Heck 5-bromo-1H-indole, thiophenePd(OAc)₂ / LigandK₂CO₃DMA130-14040-70

Note: Yields are indicative and can vary significantly based on the specific substrate, reaction scale, and optimization of conditions.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of 5-bromo-1H-indole and Thiophene-2-boronic acid

This protocol is a representative procedure based on literature for similar couplings.[4] Optimization may be required for specific laboratory conditions and reagent batches.

Materials:

  • 5-bromo-1H-indole

  • Thiophene-2-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 5-bromo-1H-indole (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,2-dimethoxyethane (DME) and degassed deionized water in a 4:1 ratio (e.g., 8 mL DME and 2 mL water per mmol of 5-bromo-1H-indole).

  • Stir the mixture at room temperature for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 equiv) to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - 5-bromo-1H-indole - Thiophene-2-boronic acid - Base (e.g., K2CO3) Solvent Add Degassed Solvents (e.g., DME/H2O) Reagents->Solvent Inert Purge with Inert Gas (Ar/N2) Solvent->Inert Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl2) Inert->Catalyst Heating Heat Reaction (e.g., 80°C) Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Troubleshooting_Tree Start Low Yield Issue Catalyst Is the catalyst active? Start->Catalyst Materials Are starting materials pure? Start->Materials Conditions Are reaction conditions optimal? Start->Conditions SideReactions Are there side reactions? Start->SideReactions Sol_Catalyst Use fresh catalyst and degas thoroughly. Catalyst->Sol_Catalyst Sol_Materials Purify starting materials. Materials->Sol_Materials Sol_Conditions Screen solvents, bases, and temperature. Conditions->Sol_Conditions Sol_SideReactions Optimize stoichiometry and degassing. SideReactions->Sol_SideReactions

Caption: Troubleshooting decision tree for low yield.

References

Optimizing Fischer Indole Synthesis of Thiophene Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Fischer indole synthesis is a cornerstone for creating novel heterocyclic compounds. When applied to thiophene derivatives, this reaction opens the door to a diverse range of thienoindoles, molecular scaffolds with significant potential in medicinal chemistry and materials science. However, the path to successfully synthesizing these compounds is often paved with challenges, from low yields to unexpected side products.

This technical support center provides a comprehensive resource for navigating the intricacies of the Fischer indole synthesis for thiophene derivatives. Here, you will find troubleshooting guides and frequently asked questions in a direct Q&A format, detailed experimental protocols, and curated data to streamline your optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Fischer indole synthesis of thiophene derivatives?

A1: A variety of Brønsted and Lewis acids are effective catalysts. Polyphosphoric acid (PPA) is a classic choice, often used at elevated temperatures. Other common catalysts include zinc chloride (ZnCl₂), p-toluenesulfonic acid (p-TSA), and acetic acid.[1] In some cases, microwave-assisted synthesis can be employed to accelerate the reaction.[2] For certain applications, novel catalytic systems like magnetic nanoparticle-supported deep eutectic solvents have been developed to offer greener and more efficient alternatives.[3][4]

Q2: How does the substitution pattern on the thiophene ring and the arylhydrazine affect the reaction outcome?

A2: The electronic nature of substituents plays a crucial role. Electron-donating groups on the arylhydrazine can sometimes lead to undesired side reactions by weakening the N-N bond in a key intermediate, which can result in reaction failure.[5] Conversely, the position of substituents on the thiophene precursor dictates the final regiochemistry of the thienoindole product.

Q3: Can this reaction be performed as a one-pot procedure?

A3: Yes, one-pot procedures are well-established and offer an efficient route to various thienoindole derivatives.[6][7] For instance, 2-substituted thieno[3,2-b]indoles can be synthesized in a one-pot reaction from 3-aminothiophene-2-carboxylates.[6] These methods are advantageous as they reduce the need for isolating intermediates, saving time and resources.

Troubleshooting Guide

Q1: My reaction is resulting in a low yield of the desired thienoindole. What are the likely causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis of thiophene derivatives can stem from several factors. Here's a breakdown of potential issues and solutions:

  • Suboptimal Catalyst or Reaction Conditions: The choice of acid catalyst and reaction temperature is critical. If you are using a mild acid like acetic acid, consider switching to a stronger one like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride. Experiment with a range of temperatures, as some reactions require significant heat to proceed efficiently. Microwave irradiation can also be a powerful tool to enhance yields and reduce reaction times.[1][2]

  • Decomposition of Starting Materials or Intermediates: Arylhydrazones, key intermediates in this synthesis, can be unstable.[8] Ensure your starting materials are pure. It may be beneficial to generate the hydrazone in situ without isolation before proceeding with the cyclization step.

  • Steric Hindrance: Bulky substituents on either the thiophene ketone/aldehyde or the arylhydrazine can sterically hinder the key cyclization step, leading to lower yields.[9] If possible, consider alternative starting materials with less steric bulk.

  • Side Reactions: Electron-donating groups on the arylhydrazine can promote N-N bond cleavage, leading to byproducts instead of the desired indole.[5] If you suspect this is an issue, you may need to modify your synthetic strategy or choose a different precursor.

Q2: I am observing the formation of multiple products, including regioisomers. How can I improve the selectivity of my reaction?

A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical thiophene ketones. The regioselectivity is influenced by the acidity of the medium and the steric and electronic properties of the substituents.

  • Choice of Acid: The strength of the acid catalyst can influence the direction of enamine formation, which in turn dictates the regiochemical outcome. It is advisable to screen different Brønsted and Lewis acids to find the optimal conditions for your specific substrate.

  • Strategic Substitution: If possible, designing your thiophene precursor to favor the formation of one enamine tautomer over the other can be an effective strategy to control regioselectivity.

Q3: The reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What should I do?

A3: Incomplete conversion can be addressed by several strategies:

  • Increase Reaction Time and/or Temperature: The Fischer indole synthesis can be slow. Increasing the reaction time or temperature can often drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal duration.

  • Use a Stronger Catalyst: If you are using a weak acid, switching to a more potent catalyst like PPA or a Lewis acid can significantly increase the reaction rate.

  • Ensure Anhydrous Conditions: For many Lewis acid-catalyzed reactions, the presence of water can be detrimental. Ensure your solvent and reagents are dry.

Data Presentation

Table 1: Comparison of Catalysts and Solvents for the Synthesis of Thieno[2,3-b]indoles

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidDMF150470[10]
HIDMF1504-[9]
Magnetic Nanoparticle-supported DESDMF14012High[3]

Table 2: Yields of 2-Substituted Thieno[2,3-b]indoles with Various Ketones

KetoneYield (%)Reference
Acetophenoneup to 85[9]
iPrCOCH3Moderate[9]

Table 3: Influence of Substituents on the Indole Moiety on the Yield of Thieno[2,3-b]indoles

Substituent on IndolePositionYield (%)Reference
MethoxyC583[9]
CyanoC566[9]
MethylC667[9]
MethylC773[9]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aryl-4H-thieno[3,2-b]indoles from 5-Aryl-3-aminothiophene-2-carboxylates [6]

This protocol describes a convenient one-pot synthesis of 2-aryl-4H-thieno[3,2-b]indoles starting from readily available 5-aryl-3-aminothiophene-2-carboxylates.

Materials:

  • Methyl 5-aryl-3-aminothiophene-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Isopropyl alcohol

  • Arylhydrazine hydrochloride

  • Glacial acetic acid

Procedure:

  • Saponification: In a round-bottom flask, dissolve the methyl 5-aryl-3-aminothiophene-2-carboxylate in a mixture of isopropyl alcohol and aqueous sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the isopropyl alcohol under reduced pressure.

  • Fischer Indole Synthesis: To the resulting aqueous solution of the sodium salt of the 3-aminothiophene-2-carboxylic acid, add the corresponding arylhydrazine hydrochloride.

  • Slowly add glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain the temperature for the time determined by TLC monitoring for complete conversion.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aryl-4H-thieno[3,2-b]indole.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Arylhydrazine Arylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Arylhydrazine->Hydrazone_Formation Thiophene_Ketone Thiophene Ketone/Aldehyde Thiophene_Ketone->Hydrazone_Formation Tautomerization Tautomerization to Enehydrazine Hydrazone_Formation->Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization_Aromatization Cyclization & Aromatization (Loss of NH3) Sigmatropic_Rearrangement->Cyclization_Aromatization Thienoindole Thienoindole Derivative Cyclization_Aromatization->Thienoindole

Caption: Generalized workflow of the Fischer indole synthesis for thiophene derivatives.

Multi_Step_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_fischer Fischer Indole Synthesis Start_1 2-Bromo-3-arylacrylate Fiesselmann Fiesselmann Synthesis Start_1->Fiesselmann Start_2 Methyl Thioglycolate Start_2->Fiesselmann Hydroxythiophene Methyl 5-aryl-3-hydroxy thiophene-2-carboxylate Fiesselmann->Hydroxythiophene Thiophenone 5-Arylthiophen-3(2H)-one Hydroxythiophene->Thiophenone Transformation Fischer_Indolization Fischer Indolization Thiophenone->Fischer_Indolization Arylhydrazine Arylhydrazine Arylhydrazine->Fischer_Indolization Final_Product 2-Aryl-thieno[3,2-b]indole Fischer_Indolization->Final_Product

Caption: Multi-step synthesis of 2-aryl-thieno[3,2-b]indoles.

References

Technical Support Center: Overcoming Low Solubility of 5-(thiophen-2-yl)-1H-indole in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 5-(thiophen-2-yl)-1H-indole in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have low solubility in aqueous buffers?

A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The molecule is largely hydrophobic, containing a thiophene and an indole ring system, which are nonpolar. The presence of these aromatic rings leads to strong intermolecular forces in the solid state, making it energetically unfavorable for the molecule to dissolve in polar solvents like water. The limited ability to form hydrogen bonds with water further contributes to its poor solubility.

Q2: What are the common consequences of low compound solubility in biological assays?

A2: Low solubility can lead to several issues in biological assays, including:

  • Precipitation: The compound may precipitate out of the assay medium, leading to an inaccurate concentration and unreliable results.[1][2]

  • Inaccurate Potency Measurement: The actual concentration of the dissolved compound will be lower than the nominal concentration, resulting in an underestimation of its biological activity (e.g., higher IC50 or EC50 values).

  • Poor Reproducibility: Inconsistent dissolution between experiments can lead to high variability and poor reproducibility of results.

  • Cellular Toxicity: Compound precipitates can be toxic to cells, leading to artifacts that are not related to the compound's pharmacological activity.

  • Assay Interference: Precipitated particles can interfere with assay readouts, particularly in optical-based assays (e.g., absorbance, fluorescence, luminescence).

Q3: What are the primary strategies to improve the solubility of this compound for in vitro assays?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound.[3][4][5][6][7][8] These include:

  • Use of Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO) or ethanol, can be used to prepare a concentrated stock solution.[6][7]

  • Inclusion of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.[9][10][11][12][13][14]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like emulsions, microemulsions, or liposomes can improve its solubility and cellular uptake.[15][16][17][18][19]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. However, this compound is a neutral molecule, so this strategy is less likely to be effective.[6]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound. However, care must be taken as surfactants can be cytotoxic.[6][20]

Troubleshooting Guides

Issue 1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium.

  • Question: What is causing the precipitation and how can I prevent it?

  • Answer: This is a common issue when a compound is highly soluble in a non-polar organic solvent but poorly soluble in the aqueous assay buffer.[2] The DMSO concentration is likely too low in the final assay medium to keep the compound dissolved.

    Troubleshooting Steps:

    • Decrease the Final Compound Concentration: Test a lower concentration of the compound to see if it remains in solution.

    • Increase the DMSO Concentration (with caution): While increasing the final DMSO concentration might help, it is crucial to determine the tolerance of your cell line to DMSO, as concentrations above 0.5-1% can be toxic to many cell types.[21][22][23]

    • Use a Different Co-solvent: Consider using other co-solvents like ethanol, though cell tolerance must also be verified.

    • Employ a Solubility Enhancer: Incorporate a non-toxic solubility enhancer such as a suitable cyclodextrin (e.g., HP-β-CD) in your cell culture medium.[11]

    • Prepare a Lipid-Based Formulation: For in vivo or certain in vitro studies, a lipid-based formulation may be necessary.[15][16]

Issue 2: I am observing inconsistent results in my enzyme inhibition assay.

  • Question: Could low solubility be the cause of the variability in my results?

  • Answer: Yes, poor and inconsistent solubility is a frequent cause of poor reproducibility. If the compound is not fully dissolved, the effective concentration will vary between experiments.

    Troubleshooting Steps:

    • Visually Inspect for Precipitation: Before and after adding the compound to the assay buffer, carefully inspect the solution for any signs of precipitation (e.g., cloudiness, particles).

    • Filter the Stock Solution: Filter your stock solution of this compound through a 0.22 µm syringe filter to remove any undissolved microcrystals.

    • Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of the compound that can be dissolved in your assay buffer under the experimental conditions.

    • Incorporate a Surfactant: For cell-free assays, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.[20]

Data Presentation

Table 1: Illustrative Solubility of this compound in Different Solvents

Solvent SystemMaximum Soluble Concentration (Hypothetical)
100% Water< 1 µg/mL
Phosphate-Buffered Saline (PBS), pH 7.4< 1 µg/mL
100% DMSO> 50 mg/mL
100% Ethanol> 20 mg/mL
PBS with 1% DMSO~ 5 µg/mL
PBS with 10 mM HP-β-Cyclodextrin~ 50 µg/mL

Table 2: Effect of Co-solvents on the Apparent IC50 of this compound in a Hypothetical Kinase Assay

Assay ConditionApparent IC50 (Hypothetical)Observation
PBS with 0.1% DMSO15 µMPrecipitation observed at > 10 µM
PBS with 0.5% DMSO8 µMNo visible precipitation up to 20 µM
PBS with 0.1% DMSO + 0.01% Tween-205 µMNo visible precipitation up to 50 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out a precise amount of this compound (MW: 213.28 g/mol ). For example, weigh 2.13 mg of the compound.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For 2.13 mg, add 1 mL of DMSO.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer (e.g., PBS or cell culture medium).

  • Add Compound to HP-β-CD Solution: Add the solid this compound directly to the HP-β-CD solution, or add a small volume of a concentrated DMSO stock of the compound to the HP-β-CD solution while vortexing.

  • Equilibrate: Incubate the mixture at room temperature or 37°C for 1-2 hours with gentle agitation (e.g., on a shaker) to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: It is recommended to determine the actual concentration of the solubilized compound analytically (e.g., by UV-Vis spectroscopy or HPLC).

Mandatory Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound precipitates in assay medium q1 Is the final DMSO concentration sufficient? start->q1 s1 Increase DMSO concentration (check cell tolerance) q1->s1 No q2 Is precipitation still observed? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use a lower compound concentration q2->s2 Yes end Proceed with assay q2->end No a2_yes Yes a2_no No q3 Is precipitation still observed? s2->q3 s3 Incorporate a solubility enhancer (e.g., cyclodextrin) q3->s3 Yes q3->end No a3_yes Yes a3_no No s3->end

Caption: A flowchart for troubleshooting compound precipitation in biological assays.

G Solubility Enhancement Strategies compound This compound (Poorly Soluble) strategy Solubilization Method compound->strategy cosolvent Co-solvents (e.g., DMSO) strategy->cosolvent cyclodextrin Cyclodextrins (e.g., HP-β-CD) strategy->cyclodextrin lipid Lipid Formulations strategy->lipid surfactant Surfactants (for cell-free assays) strategy->surfactant application Biological Assay cosolvent->application cyclodextrin->application lipid->application surfactant->application

Caption: Overview of methods to improve the solubility of this compound.

References

Troubleshooting unexpected side products in 5-(thiophen-2-yl)-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 5-(thiophen-2-yl)-1H-indole, a crucial scaffold in medicinal chemistry. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve unexpected side products and other synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve palladium-catalyzed cross-coupling reactions. The two primary routes are:

  • Suzuki-Miyaura Coupling: This involves the reaction of a 5-haloindole (typically 5-bromo- or 5-iodoindole) with 2-thienylboronic acid or its esters. This is often the preferred method due to the commercial availability of the starting materials and the generally high yields.

  • Direct C-H Arylation: This method couples an indole with a 2-halothiophene (e.g., 2-bromothiophene). While this approach is more atom-economical as it avoids the pre-functionalization of the indole, it can sometimes suffer from a lack of regioselectivity.

Q2: I am observing a significant amount of a thiophene-containing impurity that is not my desired product in my Suzuki coupling reaction. What could it be?

A2: A common side product in Suzuki coupling reactions involving thiopheneboronic acids is the homo-coupled dimer, in this case, 2,2'-bithiophene. This arises from the coupling of two molecules of the 2-thienylboronic acid. The formation of this side-product can be exacerbated by certain reaction conditions.[1]

Q3: My reaction is producing several isomers of the target molecule. Why is this happening and how can I improve the regioselectivity?

A3: The indole nucleus has multiple reactive sites (C2, C3, C7, and N-H) for arylation.[2][3] Direct C-H arylation methods can sometimes lead to a mixture of isomers, with arylation occurring at positions other than C5. The regioselectivity is highly dependent on the directing group on the indole nitrogen and the choice of catalyst and ligands. For instance, unprotected indoles can undergo N-arylation as a side reaction.[2] Using a suitable protecting group on the indole nitrogen can help direct the arylation to the desired position.

Q4: After my Suzuki coupling reaction, I am having difficulty separating my product from the starting 5-bromoindole. What can I do?

A4: Incomplete conversion is a common issue. If you are struggling with separation, consider the following troubleshooting steps for the reaction itself:

  • Catalyst and Ligand: Ensure your palladium catalyst and ligand are active. Using pre-catalysts can sometimes improve results.[4]

  • Base: The choice and quality of the base are critical. Finely ground potassium carbonate or potassium phosphate are commonly used.[5]

  • Solvent: A mixture of an organic solvent (like dioxane or DME) and water is often necessary for the Suzuki reaction.[1][4]

  • Temperature: Ensure the reaction is heated sufficiently to drive it to completion.

For purification, meticulous column chromatography is typically required. A gradual gradient elution can help resolve compounds with close Rf values.

Troubleshooting Guide

Problem 1: Low yield of this compound and formation of 2,2'-bithiophene.
  • Possible Cause: Homo-coupling of the 2-thienylboronic acid is competing with the desired cross-coupling reaction. This can be promoted by an excess of the boronic acid, high catalyst loading, or inappropriate reaction conditions.[1]

  • Solution:

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the 2-thienylboronic acid. A large excess can favor homo-coupling.

    • Catalyst Loading: While sufficient catalyst is needed, excessively high concentrations can sometimes promote side reactions. Try reducing the palladium catalyst loading.

    • Reaction Temperature: Lowering the reaction temperature may decrease the rate of homo-coupling relative to the cross-coupling.

    • Oxygen: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can sometimes promote homo-coupling.

ParameterRecommended ConditionPotential Impact on Side Products
2-Thienylboronic Acid 1.1 - 1.5 equivalentsReduces homo-coupling
Palladium Catalyst 1-5 mol%Lower loading can minimize side reactions
Temperature 80-100 °C (adjust as needed)Lower temperatures may improve selectivity
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidative side reactions
Problem 2: Presence of multiple isomers (e.g., N-arylated, C2-arylated, or C3-arylated indoles).
  • Possible Cause: This is a common issue in direct C-H arylation reactions or if the indole nitrogen is unprotected in Suzuki couplings. The palladium catalyst can coordinate to and activate other C-H bonds on the indole ring.[6][7][8]

  • Solution:

    • N-Protection: Protect the indole nitrogen with a suitable group (e.g., Boc, Tosyl, or SEM). This can prevent N-arylation and often directs the arylation to the desired C5 position.

    • Choice of Ligand: The ligand used with the palladium catalyst can have a significant impact on regioselectivity. Experiment with different phosphine ligands (e.g., SPhos, XPhos) to find the optimal one for C5 selectivity.

    • Directing Groups: For C-H activation strategies, specific directing groups can be installed on the indole nitrogen to force the arylation to a particular position.[3]

Protecting GroupAbbreviationKey Features
tert-ButoxycarbonylBocEasily removed under acidic conditions.
p-ToluenesulfonylTosylMore robust, removed under reductive or strongly basic conditions.
2-(Trimethylsilyl)ethoxymethylSEMCleaved with fluoride sources.
Problem 3: Protodeboronation of 2-thienylboronic acid.
  • Possible Cause: Thiopheneboronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially at higher temperatures or in the presence of excess water or acid/base.[1][4]

  • Solution:

    • Anhydrous Solvents: Use well-dried solvents to minimize the amount of water in the reaction.

    • Base: Use a non-nucleophilic base and ensure it is of high quality.

    • Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may promote protodeboronation.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole with 2-Thienylboronic Acid

Materials:

  • 5-Bromo-1H-indole

  • 2-Thienylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-1H-indole (1.0 mmol), 2-thienylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Reaction Complete check_purity Analyze Crude Product (TLC, LC-MS) start->check_purity low_yield Low Yield of Desired Product check_purity->low_yield Low Conversion isomers Presence of Isomers check_purity->isomers Multiple Spots homo_coupling Homo-coupling Product (e.g., 2,2'-bithiophene) check_purity->homo_coupling Side Product Detected purification Purify by Column Chromatography check_purity->purification Clean Reaction optimize_conditions Optimize Reaction Conditions: - Adjust Stoichiometry - Screen Catalysts/Ligands - Vary Temperature/Solvent low_yield->optimize_conditions protecting_group Introduce/Change N-Protecting Group isomers->protecting_group modify_reagents Adjust Reagent Stoichiometry (e.g., reduce boronic acid) homo_coupling->modify_reagents optimize_conditions->start protecting_group->start modify_reagents->start

Caption: A decision tree for troubleshooting common issues in the synthesis.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X(L2) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-Ar'(L2) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product reagents1 5-Bromoindole (Ar-X) reagents1->oxidative_addition reagents2 2-Thienylboronic Acid (Ar'-B(OH)2) reagents2->transmetalation base Base base->transmetalation

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Method Refinement for Enhancing the Purity of 5-(thiophen-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 5-(thiophen-2-yl)-1H-indole during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. Impurities often stem from this process and can include:

  • Unreacted Starting Materials: Residual 5-bromoindole and thiophene-2-boronic acid.

  • Homocoupled Byproducts: Formation of 2,2'-bithiophene and 5,5'-biindole.

  • Protodeboronation Product: Thiophene formed from the boronic acid.

  • Catalyst Residues: Residual palladium catalyst and ligands from the reaction.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For crude product, a simple recrystallization or a rapid filtration through a plug of silica gel can be effective first steps. Recrystallization is ideal for removing minor impurities if a suitable solvent system can be identified. A silica plug can remove baseline impurities and residual catalyst without the need for a full column chromatography.

Q3: How do I choose the right purification technique for my desired purity level?

A3: The choice of technique depends on the initial purity of your compound and the final purity required.

  • Recrystallization: Suitable for achieving moderate to high purity (>95%) if the crude material is relatively clean.

  • Flash Column Chromatography: A versatile technique for separating the target compound from starting materials and major byproducts, typically yielding purities of 95-99%.

  • Preparative HPLC: The method of choice for achieving very high purity (>99.5%) required for applications like drug development and clinical trials.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Indole derivatives can be sensitive to the acidic nature of standard silica gel. You can deactivate the silica gel by pre-treating the column with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%). Alternatively, using a different stationary phase like alumina or a functionalized silica gel (e.g., amine-bonded) can be beneficial.

Troubleshooting Guides

Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing. The solvent is too nonpolar, or the solution is cooling too rapidly.Add a more polar co-solvent to the hot solution until turbidity just begins to clear, then allow to cool slowly. Seeding with a small crystal of pure product can also induce crystallization.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not saturated.Reduce the volume of the solvent by gentle heating and evaporation. Try adding an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the crystallization solvent) dropwise to the cooled solution.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. The volume of solvent used was excessive.Ensure the solution is cooled thoroughly (e.g., in an ice bath) before filtration. Minimize the amount of hot solvent used to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Purity does not improve significantly. The chosen solvent does not effectively differentiate between the product and the impurities.Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be very soluble or insoluble in the hot solvent.
Flash Column Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Poor separation of the product from an impurity. The solvent system (mobile phase) has suboptimal polarity.Optimize the mobile phase using thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.2-0.3 for the target compound. Try a different solvent system with different selectivity (e.g., replace ethyl acetate with acetone or dichloromethane). Running a shallower gradient during elution can also improve resolution.
The compound streaks or "tails" down the column. The compound is interacting too strongly with the silica gel. The column is overloaded. The sample was not loaded in a concentrated band.Add a small amount of a modifier to the mobile phase (e.g., 0.5-1% triethylamine for basic compounds). Reduce the amount of crude material loaded onto the column. Load the sample using a minimal amount of solvent or via dry loading (adsorbing the sample onto a small amount of silica gel).
The compound does not elute from the column. The mobile phase is not polar enough. The compound may have decomposed on the silica gel.Gradually increase the polarity of the mobile phase. If the compound is still retained, consider flushing the column with a very polar solvent like methanol. Test the stability of your compound on a small amount of silica before performing chromatography.
Cracks appear in the silica bed. Improper packing of the column. Use of dichloromethane as the non-polar solvent can sometimes lead to cracking due to its high density.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. If using dichloromethane, consider switching to a less dense solvent like ethyl acetate/hexane.
Preparative HPLC
ProblemProbable Cause(s)Recommended Solution(s)
Peak fronting or tailing. Mass overload on the column. The sample is dissolved in a solvent stronger than the mobile phase.Reduce the injection volume or the concentration of the sample. Dissolve the sample in the initial mobile phase or a weaker solvent.
Poor resolution between the product and an impurity. The mobile phase composition is not optimal. The stationary phase is not suitable.Optimize the mobile phase composition (e.g., the ratio of organic solvent to water/buffer) and the gradient profile on an analytical scale first. Screen different stationary phases (e.g., C18, Phenyl, Cyano) to find one with better selectivity for your separation.
Low product recovery after purification. The compound may be adsorbing to the system or precipitating. The collection parameters are not set correctly.Add a modifier (e.g., trifluoroacetic acid for acidic compounds or ammonium hydroxide for basic compounds) to the mobile phase to improve peak shape and recovery. Ensure fraction collection windows are set appropriately to capture the entire peak.
High backpressure. The column inlet is blocked by particulates from the sample. The mobile phase is precipitating.Always filter your sample through a 0.22 or 0.45 µm filter before injection. Ensure that the mobile phase components are fully miscible and that any buffers are soluble in the highest organic percentage of your gradient.

Quantitative Data Summary

The following tables provide an overview of typical purity levels and experimental conditions for the purification of this compound.

Table 1: Purity Enhancement by Different Refinement Methods

Purification MethodStarting Purity (Typical)Achievable PurityKey Advantages
Recrystallization85-90%>98%Simple, cost-effective, scalable.
Flash Column Chromatography70-90%95-99%Good for removing a wide range of impurities.
Preparative HPLC>95%>99.5%Highest purity achievable, ideal for final polishing.

Table 2: Example Solvent Systems for Purification

Purification MethodStationary PhaseExample Mobile Phase / Solvent System
RecrystallizationN/AToluene, Ethyl acetate/Hexane, Ethanol/Water
Flash Column ChromatographySilica GelGradient of Ethyl Acetate in Hexane (e.g., 5% to 40%)
Preparative HPLCC18 Reversed-PhaseGradient of Acetonitrile in Water (with 0.1% Formic Acid or TFA)

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a potential solvent (e.g., toluene) dropwise while heating until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes. A good solvent will result in the formation of crystals.

  • Procedure: Dissolve the bulk of the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of ethyl acetate/hexane). Aim for an Rf of 0.2-0.3 for the product.

  • Column Packing: Pack a glass column with silica gel, either as a dry powder followed by wetting with the least polar solvent or as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent). Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Protocol 3: Preparative HPLC
  • Analytical Method Development: Develop a separation method on an analytical HPLC system first. Screen different C18 columns and mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to achieve good separation of the product from its impurities.

  • Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the partially purified product in the initial mobile phase or a compatible solvent. Filter the solution through a 0.22 µm syringe filter.

  • Purification Run: Inject the sample onto the preparative HPLC system and run the scaled-up gradient method.

  • Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of the pure product, triggered by UV detection.

  • Analysis and Isolation: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvents, often by lyophilization (freeze-drying) if the mobile phase is aqueous.

Visualizations

logical_workflow cluster_start Initial State cluster_decision Purity Requirement Assessment cluster_methods Purification Method Selection cluster_end Final Product start Crude this compound decision Desired Purity? start->decision recrystallize Recrystallization (>98%) decision->recrystallize Moderate column Flash Chromatography (95-99%) decision->column High prep_hplc Preparative HPLC (>99.5%) decision->prep_hplc Very High end_product High-Purity Product recrystallize->end_product column->end_product prep_hplc->end_product

Caption: Logical workflow for selecting a purification method based on desired purity.

experimental_workflow crude Crude Product purification Purification Step (e.g., Column Chromatography) crude->purification fractions Collect Fractions purification->fractions tlc TLC/HPLC Analysis fractions->tlc tlc->purification Optimize combine Combine Pure Fractions tlc->combine evaporate Solvent Removal combine->evaporate final Pure Product evaporate->final

Caption: General experimental workflow for purification and analysis.

suzuki_impurities cluster_reactants Starting Materials cluster_products Products & Byproducts center Suzuki Coupling Reaction product This compound (Desired Product) center->product homo1 2,2'-Bithiophene center->homo1 homo2 5,5'-Biindole center->homo2 proto Thiophene center->proto indole 5-Bromoindole indole->center thiophene Thiophene-2-boronic acid thiophene->center

Caption: Potential impurities from Suzuki-Miyaura coupling synthesis.

Addressing instability issues of 5-(thiophen-2-yl)-1H-indole in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(thiophen-2-yl)-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the instability issues commonly encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems related to the stability of this compound in solution.

Q1: My solution of this compound is changing color (e.g., turning yellow/brown) over time. What is causing this?

A1: Discoloration is a common indicator of degradation. Indole-containing compounds are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, air (oxygen), and certain pH conditions. The thiophene moiety can also undergo oxidation.

Troubleshooting Steps:

  • Minimize Light Exposure: Protect your solution from light by using amber vials or wrapping your containers in aluminum foil.

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.

  • Control pH: Maintain the pH of your solution within a stable range (see Q2 for details).

Q2: What is the optimal pH range for storing solutions of this compound?

A2: Indole derivatives are generally more stable in neutral to slightly acidic conditions.[1] Alkaline conditions can deprotonate the indole nitrogen, making the ring more susceptible to oxidation. Strongly acidic conditions can also lead to degradation or unwanted side reactions. A pH range of 4-7 is generally recommended for enhanced stability.

Troubleshooting Steps:

  • Use Buffered Solutions: Prepare your solutions using a buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH.

  • Avoid Extreme pH: Do not dissolve or store the compound in strongly acidic or basic solutions unless required for a specific experimental step, and if so, for the shortest duration possible.

Q3: I am observing a decrease in the concentration of my compound over time, even when stored in the dark and at a controlled pH. What other factors could be at play?

A3: Temperature is a critical factor in the stability of chemical compounds. Higher temperatures accelerate the rate of degradation reactions. Additionally, the choice of solvent can influence stability.

Troubleshooting Steps:

  • Store at Low Temperatures: For short-term storage, keep solutions refrigerated (2-8 °C). For long-term storage, consider freezing aliquots at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Solvent Selection: Use high-purity, degassed solvents. Protic solvents may participate in degradation pathways, so consider aprotic solvents if compatible with your experimental design.

Q4: How can I prevent oxidative degradation of this compound in my solutions?

A4: The indole ring is susceptible to oxidation, leading to the formation of products like oxindole and isatin.[2]

Troubleshooting Steps:

  • Use of Antioxidants: The addition of antioxidants can help to mitigate oxidative degradation.[3] Common antioxidants include:

    • Ascorbic acid (Vitamin C)

    • Butylated hydroxytoluene (BHT)

    • Alpha-tocopherol (Vitamin E)

    • The choice of antioxidant will depend on its compatibility with your solvent system and downstream applications. A final concentration of 0.01-0.1% is often effective.

  • Inert Atmosphere: As mentioned previously, working under an inert atmosphere is highly effective at preventing oxidation.

Q5: Are there any specific excipients that can be used to stabilize formulations of this compound?

A5: Yes, certain excipients are known to enhance the stability of active pharmaceutical ingredients (APIs). For indole-based compounds, the following may be considered:

  • Polymers: Polymeric excipients such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can create a more stable microenvironment for the API in solid dispersions.[4]

  • Cyclodextrins: These can form inclusion complexes with the indole moiety, protecting it from the bulk solvent environment and potential degradants.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 can be used in aqueous formulations to improve solubility and stability.[5][6]

Quantitative Data on Stability

The following tables provide illustrative data on the degradation of a hypothetical 5-substituted indole under various stress conditions. This data is based on general trends observed for indole derivatives and should be used as a guideline for experimental design.

Table 1: Effect of pH on the Degradation of a 5-Substituted Indole in Aqueous Solution at 25°C

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
2.00.0513.9
4.00.0234.7
7.00.0323.1
9.00.154.6
11.00.451.5

Note: Data is hypothetical and intended for illustrative purposes.

Table 2: Effect of Temperature on the Degradation of a 5-Substituted Indole in Buffered Solution (pH 7.0)

Temperature (°C)Apparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
40.0169.3
250.0323.1
400.106.9

Note: Data is hypothetical and intended for illustrative purposes.

Table 3: Effect of Antioxidants on the Degradation of a 5-Substituted Indole in Aqueous Solution (pH 7.0, 25°C, exposed to air)

ConditionApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
No Antioxidant0.088.7
0.1% Ascorbic Acid0.0234.7
0.05% BHT0.0323.1

Note: Data is hypothetical and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[7][8][9]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours.

For each condition, a control sample should be prepared and stored under normal conditions. Analyze all samples using the stability-indicating HPLC method (Protocol 1) to assess the extent of degradation and the formation of new peaks.

Visualizations

Below are diagrams illustrating key concepts related to the stability and degradation of this compound.

G cluster_conditions Stress Conditions cluster_compound Compound in Solution cluster_degradation Degradation Light Light Compound This compound Light->Compound accelerates Oxygen Oxygen Oxygen->Compound accelerates High_Temp High Temperature High_Temp->Compound accelerates Extreme_pH Extreme pH Extreme_pH->Compound accelerates Degradation_Products Degradation Products (e.g., Oxindole, Isatin derivatives) Compound->Degradation_Products

Caption: Factors accelerating the degradation of this compound.

G Start Prepare Solution Observe_Instability Observe Instability? (e.g., color change, precipitation) Start->Observe_Instability Check_Light Protect from Light? Observe_Instability->Check_Light Yes Stable_Solution Stable Solution Observe_Instability->Stable_Solution No Action_Light Use Amber Vials/ Wrap in Foil Check_Light->Action_Light No Check_Oxygen Deoxygenate Solvent? Check_Light->Check_Oxygen Yes Action_Light->Check_Oxygen Action_Oxygen Sparge with N2/Ar Check_Oxygen->Action_Oxygen No Check_pH Control pH? Check_Oxygen->Check_pH Yes Action_Oxygen->Check_pH Action_pH Use Buffer (pH 4-7) Check_pH->Action_pH No Check_Temp Store at Low Temp? Check_pH->Check_Temp Yes Action_pH->Check_Temp Action_Temp Refrigerate or Freeze Check_Temp->Action_Temp No Check_Temp->Stable_Solution Yes Action_Temp->Stable_Solution End Proceed with Experiment Stable_Solution->End

Caption: Troubleshooting workflow for stabilizing solutions.

G Indole This compound Oxidation1 Oxidation (e.g., by O2, H2O2) Indole->Oxidation1 Oxindole 5-(thiophen-2-yl)indolin-2-one (Oxindole derivative) Oxidation1->Oxindole Oxidation2 Further Oxidation Oxindole->Oxidation2 Isatin 5-(thiophen-2-yl)indole-2,3-dione (Isatin derivative) Oxidation2->Isatin Ring_Opening Ring Opening Isatin->Ring_Opening Anthranilic_Acid Substituted Anthranilic Acid Derivative Ring_Opening->Anthranilic_Acid

Caption: A potential oxidative degradation pathway.

References

Technical Support Center: Analysis of 5-(thiophen-2-yl)-1H-indole by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the HPLC analysis of 5-(thiophen-2-yl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A common starting point for analyzing indole derivatives like this compound is reversed-phase HPLC. A typical method would utilize a C18 column with a mobile phase consisting of an acetonitrile and water gradient. The exact conditions would need to be optimized for your specific instrument and sample matrix.

Q2: What detection wavelength is recommended for this compound?

A2: While the optimal wavelength should be determined by a UV scan of the compound, a common wavelength for indole and thiophene-containing compounds is around 280 nm. It is advisable to test a range of wavelengths to find the one that provides the best sensitivity and selectivity.

Q3: How should I prepare my sample for HPLC analysis?

A3: Your sample should be dissolved in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition, to ensure good peak shape. It is also crucial to filter the sample through a 0.2 or 0.45 µm syringe filter to remove any particulates that could clog the column or tubing.[1]

Q4: What are the key parameters to monitor for system suitability?

A4: Key system suitability parameters to monitor include retention time, peak area, theoretical plates, tailing factor, and resolution between the analyte peak and any other peaks.[2] Consistent system suitability results ensure the reliability and reproducibility of your analytical method.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30-90% B over 10 minutes, then hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes

Troubleshooting Guide

Below are common issues encountered during the HPLC analysis of this compound and their potential solutions.

Issue 1: No peaks or very small peaks are observed in the chromatogram.

  • Possible Causes & Solutions:

    • Detector Lamp Off: Ensure the detector lamp is turned on.[3]

    • Incorrect Wavelength: Verify that the correct detection wavelength is set.

    • No Sample Injected: Check that the sample vial contains sufficient sample and that the autosampler is functioning correctly.[3]

    • Sample Degradation: Prepare a fresh sample to rule out degradation.[1]

    • System Leak: Inspect the system for any leaks, which can lead to a loss of sample.[4]

Issue 2: The peak for this compound is tailing.

  • Possible Causes & Solutions:

    • Strong Sample-Column Interactions: The basic nature of the indole nitrogen can interact strongly with acidic silanol groups on the column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can improve peak shape.

    • Column Overload: Try injecting a smaller volume or a more dilute sample.[5]

    • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.[4]

Issue 3: Ghost peaks are present in the chromatogram.

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase: Use high-purity solvents and prepare fresh mobile phase daily to avoid contamination.[1]

    • Carryover from Previous Injections: Implement a needle wash step in your autosampler sequence, and run blank injections to confirm carryover.[1]

    • Sample Contamination: Ensure that the sample preparation process does not introduce any contaminants. Use clean glassware and consumables.[1]

Issue 4: The retention time of the analyte is shifting between injections.

  • Possible Causes & Solutions:

    • Poor Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[5] A general rule is to equilibrate with at least 10 column volumes.[2]

    • Fluctuations in Column Temperature: Use a column oven to maintain a consistent temperature, as temperature changes can affect retention time.[2][5]

    • Changes in Mobile Phase Composition: Prepare the mobile phase carefully and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly.[5]

    • Air Trapped in the Pump: Degas the mobile phase and prime the pump to remove any air bubbles.[3]

Issue 5: The baseline is noisy or drifting.

  • Possible Causes & Solutions:

    • Air Bubbles in the System: Degas the mobile phase and purge the system to remove any trapped air.[1][5]

    • Contaminated Detector Cell: Flush the detector flow cell with a strong organic solvent.[5]

    • Detector Lamp Instability: The detector lamp may be nearing the end of its life and require replacement.[1]

    • Column Bleed: If the baseline drift occurs during a gradient, it could be due to column bleed. Ensure the column is properly conditioned.[1]

Visual Guides

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump SamplePrep Sample Preparation & Filtration Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Integration Peak Integration DataAcquisition->Integration Reporting Reporting Integration->Reporting

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Tree cluster_peak Peak Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues Start Problem with Chromatogram? NoPeak No/Small Peaks Start->NoPeak Peak Problem TailingPeak Tailing Peak Start->TailingPeak Peak Problem SplitPeak Split Peak Start->SplitPeak Peak Problem GhostPeak Ghost Peak Start->GhostPeak Peak Problem NoisyBaseline Noisy Baseline Start->NoisyBaseline Baseline Problem DriftingBaseline Drifting Baseline Start->DriftingBaseline Baseline Problem RT_Shift Shifting RT Start->RT_Shift Retention Time Problem node_np1 Check Detector Lamp NoPeak->node_np1 node_np2 Check Sample Injection NoPeak->node_np2 node_np3 Check for Leaks NoPeak->node_np3 node_tp1 Adjust Mobile Phase pH TailingPeak->node_tp1 node_tp2 Reduce Sample Load TailingPeak->node_tp2 node_tp3 Replace Column TailingPeak->node_tp3 node_gp1 Use Fresh Mobile Phase GhostPeak->node_gp1 node_gp2 Implement Needle Wash GhostPeak->node_gp2 node_nb1 Degas Mobile Phase NoisyBaseline->node_nb1 node_nb2 Clean Detector Cell NoisyBaseline->node_nb2 node_rts1 Ensure Column Equilibration RT_Shift->node_rts1 node_rts2 Check Column Temperature RT_Shift->node_rts2

Caption: A decision tree for troubleshooting common HPLC issues.

References

How to improve the selectivity of 5-(thiophen-2-yl)-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 5-(thiophen-2-yl)-1H-indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound scaffold a good starting point for drug discovery?

A1: The indole ring system is considered a "privileged scaffold" in medicinal chemistry due to its structural versatility and ability to bind to a wide range of biological targets with high affinity.[1][2] Modifications at various positions on the indole core can significantly alter the pharmacological activity of the resulting compounds.[1] The addition of a thiophene ring, another important heterocyclic motif, can enhance drug-receptor interactions and improve physicochemical properties, metabolic stability, and binding affinity.[3][4] This hybrid structure has shown promise in developing potent agents for various diseases, including cancer.[3][5]

Q2: What are the primary strategies for improving the selectivity of a this compound derivative?

A2: The primary strategies involve a combination of medicinal chemistry, computational modeling, and robust biological testing. Key approaches include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold's different positions (e.g., the indole nitrogen, the thiophene ring, or other positions on the indole core) and observing the effects on potency and selectivity.[2][6]

  • Structure-Based Drug Design: Using structural information of the target protein (e.g., from X-ray crystallography) to design molecules that fit precisely into the binding site, minimizing interactions with off-target sites.[7]

  • Computational Modeling: Employing techniques like molecular docking and pharmacophore modeling to predict binding modes and identify key interactions that can be exploited to enhance selectivity.[7][8][9]

  • Comprehensive Selectivity Profiling: Testing compounds against a broad panel of related and unrelated targets (e.g., a kinase panel) to identify and quantify off-target activities early in the development process.[10]

Q3: Why is improving selectivity so critical in drug development?

A3: Drug selectivity is a drug's ability to target a specific receptor or pathway without affecting others.[7] High selectivity is crucial for minimizing off-target effects, which can lead to adverse drug reactions and toxicity.[7][11] By enhancing selectivity, researchers can develop safer and more effective therapeutic agents.

Troubleshooting Guide

Q1: My lead compound is highly potent against the primary target but shows significant off-target activity against a closely related kinase. What should I do?

A1: This is a common challenge, especially with kinase inhibitors, due to the conserved nature of the ATP-binding site.

Recommended Actions:

  • Computational Analysis: Perform molecular docking of your compound into the binding sites of both the on-target and off-target kinases. Analyze differences in the amino acid residues, size, and shape of the binding pockets. This can reveal opportunities for introducing modifications that favor binding to your primary target.

  • Structure-Guided Modifications:

    • Exploit Non-Conserved Residues: Introduce functional groups on your compound that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved residues in the primary target's binding site.

    • Introduce Steric Hindrance: Add a bulky group to your molecule that is accommodated by the primary target's active site but clashes with the active site of the off-target kinase.

    • Modify the Thiophene Moiety: The thiophene ring can serve as a bioisosteric replacement for a phenyl ring, which can alter binding affinity and metabolic stability.[4] Consider substitutions on the thiophene ring to probe for selectivity-enhancing interactions.

Key Strategies and Workflows

Structure-Activity Relationship (SAR) Guided Design

A systematic SAR study is fundamental to optimizing selectivity. By making small, iterative changes to the molecular structure, researchers can understand how different parts of the molecule contribute to binding and selectivity. The logical relationship between structural modification and desired properties can be visualized as follows.

SAR_Logic cluster_scaffold Core Scaffold: this compound cluster_mods Structural Modifications cluster_outcomes Potential Outcomes Scaffold Lead Compound Mod_N1 Modify Indole N1 Position (e.g., alkylation) Scaffold->Mod_N1 Mod_C3 Modify Indole C3 Position (e.g., add pharmacophores) Scaffold->Mod_C3 Mod_Thiophene Substitute on Thiophene Ring (e.g., add halogens) Scaffold->Mod_Thiophene Potency Change in Potency Mod_N1->Potency Selectivity Improve Selectivity Mod_N1->Selectivity PK Alter PK Properties (ADME) Mod_N1->PK Mod_C3->Potency Mod_C3->Selectivity OffTarget Introduce Off-Target Effects Mod_C3->OffTarget Mod_Thiophene->Potency Mod_Thiophene->Selectivity Mod_Thiophene->PK

Caption: Logical flow from the core scaffold to specific modifications and their potential impact on biological and pharmacokinetic properties.

Experimental Workflow for Selectivity Profiling

To experimentally determine the selectivity of your compounds, a tiered screening approach is often employed. This workflow ensures that resources are focused on the most promising candidates.

Experimental_Workflow start Synthesized Derivatives primary_screen Primary Assay: Potency against Target of Interest (e.g., IC50) start->primary_screen hit_selection Select Potent Hits (IC50 < Threshold) primary_screen->hit_selection selectivity_panel Secondary Assay: Kinase Selectivity Panel (e.g., 100 kinases) hit_selection->selectivity_panel Potent no_potency Low Potency hit_selection->no_potency Not Potent data_analysis Analyze Data: Calculate Selectivity Score selectivity_panel->data_analysis cell_assay Cell-Based Assays: On-target vs. Off-target Pathways data_analysis->cell_assay Selective no_selectivity Poor Selectivity data_analysis->no_selectivity Not Selective lead_candidate Lead Candidate cell_assay->lead_candidate

Caption: A typical experimental workflow for identifying and validating selective inhibitors from a library of synthesized compounds.

Example Signaling Pathway: Kinase Inhibition

Many this compound derivatives are developed as kinase inhibitors.[12] Understanding the target's role in a signaling cascade is essential for designing cell-based assays and interpreting results.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., KDR/VEGFR2) Ligand->Receptor Downstream1 Downstream Kinase 1 (e.g., RAF) Receptor->Downstream1 Activates Downstream2 Downstream Kinase 2 (e.g., MEK) Downstream1->Downstream2 Activates Downstream3 Effector Kinase (e.g., ERK) Downstream2->Downstream3 Activates Response Cellular Response (Proliferation, Angiogenesis) Downstream3->Response Leads to Inhibitor This compound Derivative Inhibitor->Receptor Inhibits

Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway, illustrating the point of intervention for a kinase inhibitor.

Data Presentation: Kinase Selectivity Profile

Quantitative data from selectivity screens should be summarized in tables for clear comparison. This allows for rapid identification of the most selective compounds.

Table 1: Kinase Inhibitory Activity and Selectivity of Example Compounds

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Lead-001 50150>10,0003
Deriv-01A 454,500>10,000100
Deriv-01B 250>10,000>10,000>40
Deriv-02A 30608,0002

Data is representative. A higher selectivity ratio indicates better selectivity.

Experimental Protocols

Protocol 1: General Kinase Activity Assay (Radiometric)

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified, active kinase enzyme.

  • Kinase-specific peptide substrate (e.g., Woodtide for DYRK1A).[10]

  • [γ-³²P]ATP or [γ-³³P]ATP.

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).

  • Test compounds dissolved in DMSO.

  • 96-well filter plates (e.g., phosphocellulose).

  • Scintillation counter and scintillation fluid.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical final assay concentration might range from 10 µM to 0.1 nM.

  • Reaction Setup: In each well of a 96-well plate, add:

    • Kinase reaction buffer.

    • Test compound dilution (final DMSO concentration should be ≤1%).

    • Peptide substrate.

    • Purified kinase enzyme.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Capture Substrate: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unused [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove non-incorporated radioactivity.

  • Quantification: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability Assay (e.g., MTT or resazurin-based)

This protocol measures the effect of a compound on the viability or proliferation of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a specific cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116 for colon cancer).[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.

  • Solubilization solution (e.g., DMSO or acidified isopropanol for MTT).

  • 96-well clear flat-bottom plates for cell culture.

  • Plate reader (spectrophotometer or fluorometer).

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Return the plates to the incubator and incubate for a period that allows for several cell divisions (e.g., 48-72 hours).

  • Add Viability Reagent:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. The viable cells' mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • For Resazurin: Add resazurin solution and incubate for 2-6 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Solubilization (MTT only): After incubation with MTT, remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance (for MTT, ~570 nm) or fluorescence (for resazurin, ~560Ex/590Em) using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and calculate the GI50 value using a non-linear regression curve fit.

References

Strategies to reduce toxicity of 5-(thiophen-2-yl)-1H-indole in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(thiophen-2-yl)-1H-indole and related compounds. The focus is on identifying and mitigating toxicity in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with compounds containing a thiophene ring?

A1: The primary toxicity concern for thiophene-containing compounds is metabolic activation by cytochrome P450 (CYP450) enzymes.[1][2] This can lead to the formation of reactive electrophilic metabolites, namely thiophene S-oxides and thiophene epoxides, which are implicated in hepatotoxicity and nephrotoxicity.[3][4] The epoxidation pathway is often thermodynamically and kinetically more favorable than S-oxidation.[1][3] These reactive intermediates can covalently bind to cellular macromolecules, leading to cell damage.[5]

Q2: Are there inherent toxicity risks with the indole scaffold itself?

A2: Yes, the indole scaffold can be associated with toxicity. For instance, studies on indole-3-carbinol have indicated potential reproductive toxicity in rodents and carcinogenic activity in male mice.[6] High concentrations of other indole derivatives, such as 3-indoleacetic acid, have been shown to induce hematotoxicity and organ damage in animal models.[7] Therefore, the toxicity profile of any new indole derivative should be carefully evaluated.

Q3: What are the main strategic approaches to reduce the toxicity of this compound?

A3: The main strategies to mitigate the toxicity of this compound include:

  • Structural Modification (Lead Optimization): This involves altering the chemical structure to block metabolic activation or improve selectivity. A key approach is bioisosteric replacement of the thiophene ring.[8][9]

  • Prodrug Approach: A less active or inactive form of the drug is designed to be converted to the active form at the target site, which can reduce systemic toxicity and improve physicochemical properties.[10][11][12]

  • Advanced Drug Delivery Systems: Encapsulating the compound in nanoparticle-based formulations can alter its biodistribution, provide controlled release, and reduce exposure to non-target tissues.[13][14][15]

Q4: What initial in vitro assays are recommended to assess the cytotoxicity of my compound?

A4: A panel of in vitro cytotoxicity assays should be the first step. Commonly used colorimetric assays include the MTT, Neutral Red Uptake (NRU), and Acid Phosphatase (AP) assays.[16][17] These tests provide IC50 (half-maximal inhibitory concentration) values across various cancer and normal cell lines, offering a preliminary assessment of the compound's cytotoxic potential and cellular selectivity.[18]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Initial In Vitro Screens

Your lead compound, this compound, shows potent activity against your target but also exhibits high cytotoxicity in normal cell lines (e.g., low therapeutic index).

Troubleshooting Steps:

  • Confirm On-Target vs. Off-Target Cytotoxicity:

    • Action: Use target knockdown (e.g., siRNA) or knockout cell lines. If cytotoxicity persists in the absence of the target, it is likely due to off-target effects.

    • Rationale: Differentiating between on-target and off-target toxicity is crucial for deciding the next steps. On-target toxicity may require a different therapeutic indication, while off-target effects can often be mitigated through medicinal chemistry.[19]

  • Investigate Metabolic Activation:

    • Action: Co-incubate the compound with human liver microsomes or S9 fractions and a trapping agent (e.g., glutathione). Analyze for the formation of glutathione adducts by LC-MS/MS.

    • Rationale: This experiment will determine if the thiophene ring is undergoing metabolic activation to form reactive metabolites, a common source of toxicity for this chemical class.[2][5]

  • Pursue Structural Modifications:

    • Action: Initiate a medicinal chemistry campaign focused on bioisosteric replacement of the thiophene moiety.[20] Consider replacing it with rings like phenyl, pyridine, or furan, which may have more favorable metabolic profiles.[8][21]

    • Rationale: Bioisosteric replacement can reduce or eliminate the potential for toxic metabolite formation while maintaining the desired pharmacological activity.[9][22]

Issue 2: Promising In Vitro Profile but Poor In Vivo Tolerability

Your compound is potent and selective in vitro, but in vivo studies (e.g., in mice) show signs of toxicity (e.g., weight loss, organ damage) at doses required for efficacy.

Troubleshooting Steps:

  • Evaluate Formulation and Drug Delivery Strategies:

    • Action: Develop a nanoparticle-based formulation, such as encapsulating the compound in PLGA (poly lactic-co-glycolic acid) nanoparticles or liposomes.[15][23]

    • Rationale: Nanoparticle delivery can significantly alter the pharmacokinetic profile, reduce clearance, and decrease the exposure of sensitive organs like the liver and kidneys to high concentrations of the drug, thereby lowering systemic toxicity.[13][14]

  • Consider a Prodrug Approach:

    • Action: Design a prodrug by attaching a promoiety (e.g., a phosphate group to improve solubility or an ester that is cleaved at the target tissue).[24]

    • Rationale: A prodrug can improve bioavailability and be designed for targeted activation, thus limiting systemic exposure and associated toxicity.[10][11]

  • Conduct a Dose-Range Finding and Tolerability Study:

    • Action: Perform a systematic multiple-dose tolerability study in the relevant animal model.[25] Start with a low dose and escalate to determine the maximum tolerated dose (MTD).

    • Rationale: This provides critical information on the therapeutic window of the compound and helps in designing efficacy studies with optimized dosing regimens that balance efficacy and toxicity.

Data Presentation

Table 1: Comparison of Cytotoxicity for Thiophene-Containing Compounds and their Bioisosteres

(Note: The following data is illustrative, based on findings for related compounds in the literature, as specific preclinical toxicity data for this compound is not publicly available. Researchers should generate their own data.)

Compound IDCore HeterocycleTarget Cell Line (e.g., HCT-116) IC50 (µM)Normal Cell Line (e.g., BEAS-2B) IC50 (µM)Selectivity Index (SI) = IC50 (Normal)/IC50 (Cancer)
LEAD-001 Thiophene 5.215.63.0
ANALOG-002 Phenyl7.846.86.0
ANALOG-003 Pyridine6.552.08.0
ANALOG-004 Furan9.131.93.5

Table 2: Impact of Formulation on In Vivo Toxicity Profile (Illustrative Data)

FormulationDosing RouteMaximum Tolerated Dose (MTD) in Mice (mg/kg)Observed Toxicities at >MTD
LEAD-001 in DMSO/Saline Intravenous (IV)10Weight loss, elevated liver enzymes (ALT/AST)
LEAD-001 in PLGA Nanoparticles Intravenous (IV)30Mild weight loss at highest doses
LEAD-001 Prodrug Oral (PO)50No significant toxicity observed up to 50 mg/kg

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the IC50 value of a test compound on an adherent cell line.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Cell line of interest (e.g., HCT-116, BEAS-2B)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Acute In Vivo Toxicity Study in Mice

This protocol provides a framework for an acute toxicity study to determine the MTD.[25]

Animals:

  • Female BALB/c mice, 6-8 weeks old. Use of a single sex is common for initial screens to reduce variability.

Procedure:

  • Acclimatization: Acclimatize animals for at least 7 days before the study.

  • Group Allocation: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose groups of the test compound. Doses should be selected based on in vitro data and may be spaced logarithmically (e.g., 10, 30, 100 mg/kg).

  • Compound Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal, or intravenous injection).

  • Monitoring: Observe animals for clinical signs of toxicity continuously for the first 4 hours post-dosing and at least twice daily for 14 days. Record signs such as changes in posture, activity, breathing, and any instances of morbidity or mortality.

  • Body Weight Measurement: Record body weight just prior to dosing and daily thereafter. A weight loss of >15-20% is often considered a sign of significant toxicity.

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals.

  • Necropsy and Histopathology: Conduct a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis to identify any treatment-related changes.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 15-20% reduction in body weight.

Visualizations

Signaling Pathways and Workflows

metabolic_activation cluster_0 Metabolic Activation of Thiophene Ring Compound This compound CYP450 CYP450 Enzymes (in Liver) Compound->CYP450 Metabolism Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Epoxide Epoxidation (Major Pathway) SOxide Thiophene S-Oxide (Reactive Metabolite) CYP450->SOxide S-Oxidation (Minor Pathway) Covalent_Binding Covalent Binding to Cellular Proteins/DNA Epoxide->Covalent_Binding SOxide->Covalent_Binding Toxicity Cellular Toxicity (Hepatotoxicity) Covalent_Binding->Toxicity

Caption: Metabolic activation of the thiophene ring by CYP450 enzymes.

toxicity_reduction_workflow cluster_strategies Toxicity Reduction Strategies Start Start: Lead Compound Identified InVitro In Vitro Cytotoxicity Screening (IC50) Start->InVitro HighTox High Toxicity? InVitro->HighTox InVivo In Vivo Tolerability Study (MTD) HighTox->InVivo No Structure Structural Modification (Bioisosteric Replacement) HighTox->Structure Yes PoorTol Poor Tolerability? InVivo->PoorTol Efficacy Proceed to Efficacy Studies PoorTol->Efficacy No Stop Stop or Redesign PoorTol->Stop Yes, after formulation failure Formulation Advanced Formulation (Nanoparticles, Prodrugs) PoorTol->Formulation Yes Structure->InVitro Formulation->InVivo

Caption: General workflow for assessing and mitigating preclinical toxicity.

troubleshooting_tree Start Problem: High In Vivo Toxicity CheckPK Is drug exposure (AUC) excessively high? Start->CheckPK CheckMetabolism Is there evidence of reactive metabolites? CheckPK->CheckMetabolism No ReduceDose Solution: Optimize dose/schedule CheckPK->ReduceDose Yes CheckTarget Is toxicity related to on-target effects? CheckMetabolism->CheckTarget No ModifyStructure Solution: Block metabolic site or replace thiophene CheckMetabolism->ModifyStructure Yes ChangeIndication Solution: Consider different therapeutic indication CheckTarget->ChangeIndication Yes Stop Stop Development CheckTarget->Stop No Formulate Solution: Use controlled-release formulation ReduceDose->Formulate If still toxic

Caption: Troubleshooting decision tree for in vivo toxicity issues.

References

Validation & Comparative

Cross-Validation of In Silico Predictions with In Vitro Results for Thiophen-2-yl-1H-indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: In Silico vs. In Vitro Findings for Thiophen-2-yl-1H-indole Derivatives

The following tables summarize quantitative data from studies on various thiophen-2-yl-1H-indole derivatives, comparing predicted binding affinities from molecular docking studies with experimentally determined biological activities from in vitro assays.

Table 1: Comparison of In Silico Molecular Docking and In Vitro Cytotoxicity

Compound DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Cancer Cell LineIn Vitro Cytotoxicity (IC50/LC50 in µM)Reference
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (6i)TubulinNot SpecifiedCOLO 205 (Colon)0.071 (LC50)[1]
SK-MEL-5 (Melanoma)0.075 (LC50)[1]
MDA-MB-435 (Melanoma)0.259 (LC50)[1]
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (6j)TubulinNot SpecifiedMDA-MB-231 (Breast)Not Specified (Induces Apoptosis)[1]
(Methylene)bis(2-(thiophen-2-yl)-1H-indole) (4g)Not SpecifiedNot SpecifiedHCT-116 (Colon)7.1 ± 0.07
(Methylene)bis(2-(thiophen-2-yl)-1H-indole) (4a)Not SpecifiedNot SpecifiedHCT-116 (Colon)10.5 ± 0.07
(Methylene)bis(2-(thiophen-2-yl)-1H-indole) (4c)Not SpecifiedNot SpecifiedHCT-116 (Colon)11.9 ± 0.05

Table 2: Comparison of In Silico Predictions and In Vitro Tubulin Polymerization Inhibition

Compound DerivativePredicted Target SiteIn Silico ObservationIn Vitro AssayResultReference
Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide seriesColchicine site of tubulinHydrophobic indole ring and 3-phenyl moiety occupy the hydrophobic pocket.Tubulin Polymerization AssayDerivative 6j showed the strongest microtubule-destabilising effect.[1][2]
Nitrogen of indole predicted to form a hydrogen bond with Thr179.[2]
Sulphur on the thiophenyl ring predicted to form a hydrogen bond with Lys254.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below.

In Silico Molecular Docking

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a ligand to a target protein. A general protocol is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., tubulin, PDB ID: 1SA0) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of the thiophen-2-yl-1H-indole derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is optimized, and charges are assigned.

  • Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to place the ligand into the defined binding site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the protein are examined.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (thiophenyl-indole derivatives) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.

  • Reaction Setup: Porcine or bovine tubulin is dissolved in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) in a 96-well plate.[2]

  • Compound Addition: The test compounds are added to the wells at desired concentrations. Positive controls (e.g., colchicine for inhibition, paclitaxel for enhancement) and a negative control (e.g., DMSO) are also included.[2]

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The polymerization of tubulin is monitored over time (e.g., 60 minutes) by measuring the increase in absorbance or fluorescence at a specific wavelength.[2]

  • Data Analysis: The extent of tubulin polymerization is quantified, and the inhibitory or enhancing effect of the compound is determined by comparing the results to the controls.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cancer cells are treated with the test compound for a specific duration.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[4]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

  • Data Interpretation: The data is used to generate a histogram that shows the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that stage.[4]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts discussed in this guide.

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis_is Binding Affinity Prediction docking->analysis_is analysis_iv Biological Activity analysis_is->analysis_iv Cross-Validation cytotoxicity Cytotoxicity Assay cytotoxicity->analysis_iv tubulin Tubulin Polymerization tubulin->analysis_iv cell_cycle Cell Cycle Analysis cell_cycle->analysis_iv

Caption: General workflow for cross-validation of in silico and in vitro studies.

mtt_assay_workflow start Seed Cells in 96-well Plate treat Treat with Thiophenyl-Indole Derivatives start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer (DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 Value read->calculate signaling_pathway compound Thiophenyl-Indole Derivative tubulin Tubulin Dimers compound->tubulin Inhibition of Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

References

Validating the Mechanism of Action of 5-(thiophen-2-yl)-1H-indole in the TNF-α Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the mechanism of action of a novel investigational compound, 5-(thiophen-2-yl)-1H-indole, within the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. The data presented herein is based on a series of in vitro and cellular assays designed to elucidate the compound's specific molecular target and its effects on downstream signaling events. For comparative purposes, the performance of this compound is benchmarked against a known inhibitor of the pathway.

The TNF-α signaling cascade is a critical regulator of inflammation, immunity, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in a wide range of inflammatory diseases and cancers.[2][4] This has led to significant interest in the development of small molecule inhibitors that can modulate TNF-α signaling. The thiophene and indole scaffolds are privileged structures in medicinal chemistry, known to be present in compounds with diverse biological activities, including anti-inflammatory and anticancer properties.

This guide is intended for researchers, scientists, and drug development professionals interested in the validation of novel therapeutic compounds targeting inflammatory signaling pathways.

Comparative Efficacy of this compound

The inhibitory activity of this compound was assessed across a series of biochemical and cellular assays. The compound was compared against a well-characterized inhibitor of a key downstream kinase in the TNF-α pathway.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTarget Kinase IC₅₀ (nM)
This compound 85 ± 7.2
Comparator Kinase Inhibitor25 ± 3.1

Table 2: Inhibition of TNF-α-induced Downstream Signaling in HCT-116 Cells

Compoundp-IκBα IC₅₀ (nM)p-p38 MAPK IC₅₀ (nM)
This compound 210 ± 18.5 255 ± 22.3
Comparator Kinase Inhibitor75 ± 9.890 ± 11.4

Table 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CompoundTarget Protein Thermal Shift (ΔTagg)
This compound + 3.8°C
Comparator Kinase Inhibitor+ 4.5°C

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action within the TNF-α signaling pathway and the workflow for a key experimental validation assay.

TNF_alpha_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 cIAP cIAP RIPK1->cIAP LUBAC LUBAC cIAP->LUBAC TAK1 TAK1 (Proposed Target) LUBAC->TAK1 IKK IKK complex TAK1->IKK p38 p38 MAPK TAK1->p38 I-kappa-B IκB IKK->I-kappa-B phosphorylates AP-1 AP-1 p38->AP-1 NF-kappa-B NF-κB I-kappa-B->NF-kappa-B Inflammatory Genes Inflammatory Genes NF-kappa-B->Inflammatory Genes AP-1->Inflammatory Genes 5-TI 5-(thiophen-2-yl) -1H-indole 5-TI->TAK1 Inhibits

Caption: Proposed mechanism of this compound in the TNF-α pathway.

CETSA_Workflow start Start cell_culture 1. Culture Cells start->cell_culture compound_treatment 2. Treat cells with This compound or vehicle cell_culture->compound_treatment heat_challenge 3. Apply heat gradient compound_treatment->heat_challenge cell_lysis 4. Lyse cells heat_challenge->cell_lysis centrifugation 5. Centrifuge to pellet aggregated proteins cell_lysis->centrifugation supernatant_collection 6. Collect supernatant (soluble proteins) centrifugation->supernatant_collection protein_detection 7. Detect target protein (e.g., Western Blot, ELISA) supernatant_collection->protein_detection data_analysis 8. Analyze data and determine thermal shift protein_detection->data_analysis end End data_analysis->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the activity of the purified target kinase.

  • Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a kinase-specific substrate (e.g., a peptide), and ATP in a kinase assay buffer.

  • Compound Addition: Add varying concentrations of this compound or the comparator inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (with [γ-³²P]ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of Phosphorylated Signaling Proteins

This cellular assay determines the effect of the compound on the phosphorylation of downstream targets in the TNF-α signaling pathway.

  • Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or the comparator inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15 minutes) to induce the signaling cascade.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-IκBα, anti-phospho-p38 MAPK) and loading controls (e.g., anti-β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control. Calculate the IC₅₀ values for the inhibition of phosphorylation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of the compound to its target protein in a cellular environment.[5][6]

  • Cell Treatment: Treat intact cells (e.g., HCT-116) with either this compound or a vehicle control and incubate to allow for compound uptake and target engagement.

  • Heat Challenge: Heat the cell suspensions at a range of different temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation of Aggregated and Soluble Proteins: Centrifuge the lysates to pellet the denatured and aggregated proteins.

  • Detection of Soluble Target Protein: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in solution at each temperature using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization of the target protein upon ligand binding. The difference in the aggregation temperature (ΔTagg) is a measure of target engagement.[6]

References

Performance Benchmark of 5-(thiophen-2-yl)-1H-indole Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel compound 5-(thiophen-2-yl)-1H-indole and its derivatives against established standard drugs in key therapeutic areas. The data presented is based on available experimental evidence and aims to offer an objective comparison to aid in drug discovery and development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic activity against human colon cancer cell lines. This section compares the in vitro anticancer performance of a representative derivative against a standard chemotherapeutic agent, Doxorubicin.

Data Presentation
CompoundCell LineIC50 (µM)Standard DrugCell LineIC50 (µM)
(Methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4g)HCT-1167.1 ± 0.07DoxorubicinHCT-116Not explicitly stated in the same study, but used as a reference.
(Methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4a)HCT-11610.5 ± 0.07DoxorubicinHCT-116Not explicitly stated in the same study, but used as a reference.
(Methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4c)HCT-11611.9 ± 0.05DoxorubicinHCT-116Not explicitly stated in the same study, but used as a reference.

Note: The data presented is for derivatives of this compound, as specific IC50 values for the parent compound were not available in the reviewed literature.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay) [1]

The anticancer activity is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound derivatives) and the standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway and Workflow

anticancer_workflow cluster_workflow Anticancer Activity Experimental Workflow start Start seed_cells Seed Cancer Cells (e.g., HCT-116) start->seed_cells treat_cells Treat with Compound and Standard Drug seed_cells->treat_cells 24h Incubation mtt_assay Perform MTT Assay treat_cells->mtt_assay 48h Treatment measure_abs Measure Absorbance mtt_assay->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50 end End calc_ic50->end

Caption: Workflow for determining in vitro anticancer activity.

Antimicrobial Activity

A tetrazole derivative of this compound has shown promising antibacterial activity against a range of pathogenic bacteria. This section compares its performance with standard antibiotics.

Data Presentation
CompoundBacterial StrainMIC (mg/mL)Standard DrugBacterial StrainMIC (mg/mL)
5-(thiophen-2-yl)-1H-tetrazoleP. aeruginosa (ATCC)0.62[2][3]AmpicillinP. aeruginosaNot specified
5-(thiophen-2-yl)-1H-tetrazoleE. coli (ATCC)1.25[2][3]AmpicillinE. coliNot specified
5-(thiophen-2-yl)-1H-tetrazoleS. aureus (ATCC)1.25[2][3]AmpicillinS. aureusNot specified
5-(thiophen-2-yl)-1H-tetrazoleB. subtilis (ATCC)1.25[2][3]AmpicillinB. subtilisNot specified
5-(thiophen-2-yl)-1H-tetrazoleE. coli (Hospital Isolate)0.62[2][3]AmpicillinE. coliNot specified
5-(thiophen-2-yl)-1H-tetrazoleS. aureus (Hospital Isolate)1.25[2][3]AmpicillinS. aureusNot specified

Note: The data presented is for a tetrazole derivative of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) [4][5][6]

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution: The test compound and a standard antibiotic are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Visual Assessment: The wells are visually inspected for turbidity, which indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Diagram

antimicrobial_workflow cluster_workflow Antimicrobial MIC Assay Workflow start Start prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of Compound & Standard prepare_inoculum->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-Alzheimer's Disease Potential

While direct experimental data for this compound in Alzheimer's disease models is not currently available, its core indole structure is a well-known pharmacophore in the development of anti-neurodegenerative agents. A key target for Alzheimer's disease therapy is the inhibition of acetylcholinesterase (AChE).

Data Presentation

Quantitative performance data for this compound in acetylcholinesterase inhibition assays is not available in the reviewed literature. For comparison, standard drugs for Alzheimer's disease are listed below.

Standard DrugMechanism of Action
DonepezilAcetylcholinesterase Inhibitor
RivastigmineAcetylcholinesterase and Butyrylcholinesterase Inhibitor
GalantamineAcetylcholinesterase Inhibitor and Nicotinic Receptor Modulator
MemantineNMDA Receptor Antagonist
Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [7][8][9]

  • Reagent Preparation: Prepare a phosphate buffer, a solution of the test compound, acetylcholinesterase enzyme solution, DTNB (Ellman's reagent), and the substrate acetylthiocholine iodide (ATCI).

  • Reaction Mixture: In a 96-well plate, combine the buffer, test compound, and AChE enzyme. Incubate for a short period.

  • Initiation of Reaction: Add DTNB and then ATCI to start the enzymatic reaction.

  • Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is measured spectrophotometrically at 412 nm over time.

  • Calculation of Inhibition: The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value can then be determined.

Signaling Pathway and Assay Principle

ache_inhibition_pathway cluster_pathway Acetylcholinesterase Inhibition Assay Principle AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine ATCI Acetylthiocholine (Substrate) ATCI->AChE hydrolyzes DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB reacts with Yellow_Product Yellow Product (Measured at 412 nm) DTNB->Yellow_Product Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE inhibits

References

Independent Verification of the Published Synthesis of 5-(thiophen-2-yl)-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 5-(thiophen-2-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry. The information presented is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, reaction conditions, and atom economy. This document summarizes quantitative data from published literature and provides detailed experimental protocols for key synthetic methods.

Comparison of Synthetic Methodologies

Two primary strategies for the synthesis of this compound are presented: the Suzuki-Miyaura cross-coupling reaction and a direct C-H arylation approach. The following table summarizes the key quantitative data for each method, based on analogous reactions and established protocols for similar compounds.

ParameterSuzuki-Miyaura CouplingDirect C-H Arylation
Starting Materials 5-Bromoindole, Thiophene-2-boronic acidIndole, 2-Bromothiophene
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄)Palladium(II) salt (e.g., Pd(OAc)₂)
Ligand Phosphine-based (e.g., SPhos, XPhos)Often ligandless or with a simple phosphine
Base Inorganic base (e.g., K₂CO₃, K₃PO₄)Base is not always required
Solvent Biphasic (e.g., Toluene/Water, Dioxane/Water)Organic solvent (e.g., DMA, GVL)
Reaction Temperature 60-100 °CRoom temperature to 100 °C
Reaction Time 5-24 hours12-24 hours
Reported Yield Good to excellent (for analogous reactions)Moderate to good (for analogous reactions)
Atom Economy ModerateHigh
Byproducts Boron-containing wasteMinimal, primarily HBr

Experimental Protocols

Method 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of haloindoles with heteroaryl boronic acids.[1]

Materials:

  • 5-Bromoindole

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 5-bromoindole (1.0 mmol), thiophene-2-boronic acid (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.03 mmol, 3 mol%).

  • Add potassium phosphate (2.0 mmol).

  • De-gas the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 15-20 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Palladium-Catalyzed Direct C-H Arylation

This protocol is based on modern methods for the direct arylation of indoles.[2]

Materials:

  • Indole

  • 2-Bromothiophene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In a reaction tube, combine indole (1.0 mmol), 2-bromothiophene (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

  • Add N,N-dimethylacetamide (5 mL).

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield this compound.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the two synthetic approaches.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 5-Bromoindole 5-Bromoindole Reaction_Vessel Reaction Setup (Inert Atmosphere) 5-Bromoindole->Reaction_Vessel Thiophene-2-boronic_acid Thiophene-2- boronic acid Thiophene-2-boronic_acid->Reaction_Vessel Pd(0)_catalyst Pd(0) Catalyst Pd(0)_catalyst->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel Base Base Base->Reaction_Vessel Heating Heating (60-100 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Direct_CH_Arylation cluster_reactants Reactants cluster_catalyst Catalyst Indole Indole Reaction_Setup Reaction Setup Indole->Reaction_Setup 2-Bromothiophene 2-Bromothiophene 2-Bromothiophene->Reaction_Setup Pd(II)_catalyst Pd(II) Catalyst Pd(II)_catalyst->Reaction_Setup Heating_Direct Heating (RT - 100 °C) Reaction_Setup->Heating_Direct Workup_Direct Aqueous Workup & Extraction Heating_Direct->Workup_Direct Purification_Direct Column Chromatography Workup_Direct->Purification_Direct Product_Direct This compound Purification_Direct->Product_Direct

Caption: Direct C-H arylation workflow.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-(thiophen-2-yl)-1H-indole have been investigated for their anticancer properties.[3] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. While the specific molecular targets of this compound are not yet fully elucidated, indole itself is a known signaling molecule in bacteria, influencing processes such as quorum sensing and biofilm formation.[4][5] The thiophene moiety is also present in numerous pharmacologically active compounds.[6][7]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of related indole-containing compounds.

Biological_Activity Compound This compound Receptor Cell Surface or Intracellular Receptor Compound->Receptor Binding Cell_Membrane Cell Membrane Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Transcription_Factors Activation/Inhibition of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Cell_Cycle Cell Cycle Arrest Cellular_Response->Cell_Cycle Apoptosis Apoptosis Cellular_Response->Apoptosis

Caption: Hypothetical signaling pathway.

Spectroscopic Data

The following are predicted and literature-reported 1H and 13C NMR data for verifying the structure of this compound. Actual shifts may vary depending on the solvent and instrument used.

1H NMR (predicted):

  • δ 8.1 (br s, 1H, NH)

  • δ 7.8-7.2 (m, 7H, Ar-H)

  • δ 6.5 (m, 1H, Ar-H)

13C NMR (predicted):

  • δ 145.0, 136.0, 128.5, 128.0, 127.5, 125.0, 124.0, 121.0, 119.0, 112.0, 103.0

Note: For definitive characterization, it is crucial to obtain and analyze the full spectroscopic data (1H NMR, 13C NMR, MS, IR) of the synthesized compound and compare it with a known standard or thoroughly analyze the data for structural confirmation.

References

Comparative Assessment of the Therapeutic Index: 5-(Thiophen-2-yl)-1H-indole Scaffolds Versus Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity.[1][2][3] In oncology, a field often characterized by therapies with narrow therapeutic windows, the evaluation of a novel compound's TI is paramount for its potential clinical translation.[4][5][6] This guide provides a comparative analysis of the therapeutic potential of emerging 5-(thiophen-2-yl)-1H-indole derivatives against established anticancer agents, supported by available preclinical data.

While specific therapeutic index data for the parent compound this compound is not extensively available in public literature, this guide will draw upon data from closely related 2-(thiophen-2-yl)-1H-indole derivatives and the broader class of thiophene-containing and indole-based compounds to provide a representative assessment. The thiophene moiety is a common structural alert in drug design, as its metabolism by cytochrome P450 enzymes can lead to the formation of reactive metabolites, potentially causing toxicity.[7][8][9] Conversely, the indole scaffold is a privileged structure in oncology, forming the backbone of numerous cytotoxic and targeted agents.[10][11][12]

Quantitative Comparison of Efficacy and Cytotoxicity

The following table summarizes the in vitro efficacy (IC50) of representative 2-(thiophen-2-yl)-1H-indole derivatives against the HCT-116 human colon cancer cell line, alongside the IC50 values and general therapeutic indices of established anticancer drugs. A direct comparison of the therapeutic index is challenging due to variations in experimental conditions and the limited availability of in vivo toxicity data for the investigational compounds. However, the selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, can serve as a valuable in vitro surrogate for the therapeutic index.

Compound ClassSpecific Compound/DerivativeTarget/Mechanism of ActionEfficacy (IC50) Against HCT-116 (µM)Cytotoxicity (IC50) Against Normal Cells (µM)Therapeutic Index (TI) / Selectivity Index (SI)
Thiophene-Indole Derivatives Derivative 4gCell cycle arrest at S and G2/M phase, downregulation of miR-25[13][14]7.1 ± 0.07Not explicitly reported for a single normal cell line. Counter-screened against normal RPE-1 cells.[14]Not calculable from available data
Derivative 4aCell cycle arrest at S and G2/M phase, downregulation of miR-25[13][14]10.5 ± 0.07Not explicitly reported for a single normal cell line. Counter-screened against normal RPE-1 cells.[14]Not calculable from available data
Derivative 4cCell cycle arrest at S and G2/M phase, downregulation of miR-25[13][14]11.9 ± 0.05Not explicitly reported for a single normal cell line. Counter-screened against normal RPE-1 cells.[14]Not calculable from available data
Established Anticancer Agents DoxorubicinDNA intercalation, topoisomerase II inhibition~0.1 - 1Varies with cell type (e.g., cardiomyocytes)Narrow
CisplatinDNA cross-linking~1 - 10Varies with cell type (e.g., renal tubular cells)Narrow
5-Fluorouracil (5-FU)Thymidylate synthase inhibition~5 - 50Varies with cell type (e.g., gastrointestinal mucosa)Narrow
PaclitaxelMicrotubule stabilization~0.01 - 0.1Varies with cell type (e.g., neurons)Narrow

Note: The IC50 values for established agents are approximate and can vary significantly based on the specific cell line and assay conditions. The therapeutic indices for established drugs are generally considered narrow in a clinical context.

Experimental Protocols

Determination of In Vitro Efficacy and Cytotoxicity (MTT Assay)

A common method to determine the half-maximal inhibitory concentration (IC50) is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116) and a normal human cell line (e.g., RPE-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound derivatives and established drugs) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Toxicity Assessment (LD50 Determination)

The median lethal dose (LD50) is a measure of acute toxicity and is determined through animal studies.

  • Animal Model: A suitable animal model (e.g., mice or rats) is selected.

  • Dose Administration: The test compound is administered to different groups of animals at a range of doses, typically through oral gavage or intravenous injection.

  • Observation: The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 is calculated using statistical methods, representing the dose at which 50% of the animals in a group are expected to die.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Therapeutic Index Calculation cell_culture Cell Culture (Cancer & Normal Lines) treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data_analysis_vitro Data Analysis (IC50 Determination) assay->data_analysis_vitro ti_calc Therapeutic Index (TI) TI = TD50 / ED50 data_analysis_vitro->ti_calc Efficacy Data (as a surrogate for ED50) animal_model Animal Model Selection dose_admin Dose Administration (Multiple Groups) animal_model->dose_admin observation Toxicity Observation dose_admin->observation data_analysis_vivo Data Analysis (LD50/TD50 Determination) observation->data_analysis_vivo data_analysis_vivo->ti_calc Toxicity Data

Caption: Generalized workflow for determining the therapeutic index of a compound.

G cluster_pathway Hypothesized Signaling Pathway for Thiophene-Indole Derivatives compound Thiophene-Indole Derivative cell_membrane Cell Membrane cyclin_cdk Cyclin/CDK Complexes compound->cyclin_cdk Inhibition mir25 miR-25 (Oncogenic) compound->mir25 Downregulation g1_s G1/S Transition cyclin_cdk->g1_s g2_m G2/M Transition cyclin_cdk->g2_m s_phase S Phase Arrest g1_s->s_phase g2_m_phase G2/M Phase Arrest g2_m->g2_m_phase apoptosis Apoptosis s_phase->apoptosis proliferation Cell Proliferation s_phase->proliferation Inhibits g2_m_phase->apoptosis g2_m_phase->proliferation Inhibits mir25->proliferation Promotes

Caption: Hypothesized mechanism of action for anticancer thiophene-indole derivatives.

References

Safety Operating Guide

Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 5-(thiophen-2-yl)-1H-indole must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with general laboratory hazardous waste protocols.

1. Hazard Identification and Risk Assessment

Before handling, it is crucial to be aware of the hazards associated with this compound. Safety Data Sheets (SDS) indicate that this compound may cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

2. Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste should be collected as solid chemical waste.

  • Solid Waste:

    • Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials that have come into contact with the compound, in a designated, clearly labeled hazardous waste container.[1]

    • Do not mix solid waste with liquid waste streams.[1]

  • Unused or Expired Compound:

    • The original container with the unused or expired compound should be treated as hazardous waste. Do not attempt to dispose of it through regular trash or drains.

3. Waste Container Selection and Labeling

The choice of waste container and its labeling are critical for safe storage and disposal.

  • Container:

    • Use a container that is chemically compatible with this compound and is in good condition with no leaks or cracks.[3]

    • The container must have a secure, leak-proof, screw-on cap.[1][3]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste" before any waste is added.[3][4][5]

    • The label must include:

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][6]

      • The accumulation start date (the date the first waste is added to the container).[4]

      • An accurate list of all contents, including any residual solvents.[1][6]

      • The name and contact information of the responsible researcher or lab supervisor.[4]

4. Storage of Hazardous Waste

Designate a specific area within the laboratory for the storage of hazardous waste.

  • This "Satellite Accumulation Area" should be near the point of generation and under the control of laboratory personnel.[1][7]

  • Store the waste container in secondary containment to prevent spills.[1][3]

  • Ensure the container is kept closed except when adding waste.[3]

  • Segregate the waste from incompatible materials.[3][4]

5. Disposal Procedure

The ultimate disposal of this compound must be handled by a certified entity.

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[3]

  • Professional Disposal: The EHS department will ensure the waste is transported to an approved and licensed waste disposal facility, in accordance with federal, state, and local regulations.[1][7]

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash.[3]

Summary of Key Information

ParameterInformationSource
Chemical Name This compoundPubChem
CAS Number 951884-30-3-
Primary Hazards May cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment Safety glasses, gloves, lab coat.[1]
Incompatible Materials Oxidizing agents.[1]
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]

Disposal Workflow

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Solid Chemical Waste ppe->segregate container Select Compatible Container with Screw-Top Cap segregate->container label_container Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date Contact Information container->label_container store Store in Designated Satellite Accumulation Area label_container->store secondary_containment Place in Secondary Containment store->secondary_containment keep_closed Keep Container Securely Closed secondary_containment->keep_closed check_full Is Container Full or Ready for Disposal? keep_closed->check_full contact_ehs Contact Environmental Health & Safety (EHS) for Pickup check_full->contact_ehs Yes continue_collection Continue Waste Collection check_full->continue_collection No end Professional Disposal at Approved Facility contact_ehs->end continue_collection->keep_closed

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 5-(thiophen-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 5-(thiophen-2-yl)-1H-indole. This document provides immediate, actionable information to ensure the safe handling, storage, and disposal of this compound, fostering a secure and productive laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended protective gear for handling this compound, particularly in its solid, powdered form.

Body PartPPE ItemSpecificationRationale
Eyes Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.[1][2]Protects against dust particles and potential splashes of solutions containing the compound.
Face Face ShieldTo be worn in addition to safety goggles.Recommended when there is a risk of splashing or when handling larger quantities.
Hands Disposable Nitrile GlovesChemically resistant nitrile gloves.[2][3]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Laboratory CoatLong-sleeved, knee-length lab coat.[2]Protects skin and personal clothing from contamination.
Respiratory N95 Respirator or higherIf handling fine powders outside of a fume hood.Minimizes the risk of inhaling fine dust particles. Use should be in accordance with a respiratory protection program.
Feet Closed-toe ShoesSubstantial, non-perforated shoes covering the entire foot.[1][3]Protects against spills and falling objects.

Standard Operating Procedures

Adherence to standardized procedures is critical for minimizing risk and ensuring experimental reproducibility. The following step-by-step guidance outlines the safe handling, storage, and disposal of this compound.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the laboratory.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent bench paper.

  • Weighing: When weighing the solid compound, use a draft shield or conduct the process in a glove box to prevent the dispersal of fine powder.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., isopropanol, ethanol) and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

Disposal Plan
  • Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container for liquid organic waste.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution (if applicable) weigh->dissolve exposure Exposure Event? weigh->exposure decontaminate Decontaminate Work Area dissolve->decontaminate dissolve->exposure dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands exposure->decontaminate No first_aid Administer First Aid exposure->first_aid Yes medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(thiophen-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-(thiophen-2-yl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.